(S)-Vamicamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N3O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S,4S)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m0/s1 |
InChI Key |
BWNLUIXQIHPUGO-KSSFIOAISA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Vamicamide's Mechanism of Action on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Vamicamide is a potent antimuscarinic agent that exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of its mechanism of action, with a focus on its interaction with muscarinic receptor subtypes. This document summarizes the available quantitative data on its receptor affinity, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved. The primary action of this compound is the blockade of M3 muscarinic receptors, leading to the relaxation of smooth muscle, which is the basis for its investigation in the treatment of overactive bladder.
Introduction to this compound and Muscarinic Receptors
Vamicamide (B1682146) is a chiral molecule, and its pharmacological activity resides primarily in the (S)-enantiomer, specifically the (2R,4R) stereoisomer. As an antimuscarinic agent, this compound is designed to inhibit the effects of acetylcholine (ACh) at muscarinic receptors, which are pivotal in mediating the physiological functions of the parasympathetic nervous system.
Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5), each with a distinct tissue distribution and signaling mechanism:
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction, glandular secretion, and neurotransmission.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is predominantly involved in cardiac inhibition and presynaptic autoregulation of neurotransmitter release.
The therapeutic utility and side-effect profile of an antimuscarinic drug are dictated by its affinity and selectivity for these different receptor subtypes.
Quantitative Analysis: Receptor Binding and Functional Antagonism
The potency of this compound as a muscarinic antagonist has been quantified through functional assays on isolated smooth muscle tissues, which are rich in M3 receptors. The pA2 value, a measure of the affinity of a competitive antagonist, has been determined for the stereoisomers of vamicamide.
Table 1: Antimuscarinic Potency of Vamicamide Stereoisomers
| Stereoisomer | Tissue Preparation | Predominant Receptor | Agonist | pA2 Value |
| (2R,4R)-Vamicamide | Guinea-pig Ileum | M3 | Carbachol (B1668302) | 8.7 |
| Guinea-pig Urinary Bladder | M3 | Carbachol | 8.6 | |
| (2S,4S)-Vamicamide | Guinea-pig Ileum | M3 | Carbachol | 7.0 |
| Guinea-pig Urinary Bladder | M3 | Carbachol | 6.9 | |
| (2R,4S)-Vamicamide | Guinea-pig Ileum | M3 | Carbachol | 6.2 |
| Guinea-pig Urinary Bladder | M3 | Carbachol | 6.1 | |
| (2S,4R)-Vamicamide | Guinea-pig Ileum | M3 | Carbachol | 6.4 |
| Guinea-pig Urinary Bladder | M3 | Carbachol | 6.3 |
Data compiled from studies on the antimuscarinic effects of vamicamide stereoisomers.
Detailed Experimental Protocols
The characterization of this compound's antimuscarinic properties relies on established pharmacological in vitro methodologies.
Isolated Tissue Functional Assay (Schild Analysis)
This protocol is a classic pharmacological method to determine the affinity and competitive nature of an antagonist.
Objective: To determine the pA2 value of this compound against a muscarinic agonist in a smooth muscle preparation.
Materials:
-
Male Hartley guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)
-
Carbachol (muscarinic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation: The guinea pig is euthanized, and the distal ileum or the urinary bladder is quickly excised and placed in cold, oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution. Longitudinal strips of the urinary bladder or segments of the ileum are prepared and mounted in organ baths containing the buffer at 37°C.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram, with buffer changes every 15-20 minutes.
-
Control Agonist Response: A cumulative concentration-response curve for carbachol is generated to establish a baseline.
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, a known concentration of this compound is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve for carbachol is obtained in the presence of this compound.
-
Data Analysis: The concentration-response curves for carbachol in the absence and presence of different concentrations of this compound are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. For a competitive antagonist, the slope of the Schild regression should not be significantly different from 1.0, and the x-intercept provides the pA2 value.
Signaling Pathways and Molecular Interactions
As a competitive antagonist, this compound binds to the same site as acetylcholine on the muscarinic receptor but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade.
Inhibition of M3 Receptor Signaling
The primary therapeutic effect of this compound in the urinary bladder is the inhibition of M3 receptor-mediated signaling, which leads to smooth muscle relaxation.
The Stereoselective Synthesis of (S)-Vamicamide: An In-depth Technical Guide
Disclaimer: As of the latest available information, a detailed, peer-reviewed synthetic protocol for the stereoselective preparation of (S)-Vamicamide has not been publicly disclosed. This technical guide, therefore, presents a plausible and technically sound synthetic approach based on established methodologies for the construction of analogous chiral α,α-disubstituted amino amides. The experimental protocols and quantitative data provided are derived from literature precedents for similar transformations and are intended to serve as a strategic blueprint for researchers in drug development.
Introduction
Vamicamide, chemically known as (S)-4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, is a potent anticholinergic agent. Its biological activity is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active pharmacophore. The synthesis of enantiomerically pure Vamicamide presents a significant challenge due to the presence of a quaternary stereocenter bearing both a phenyl and a pyridyl group. This guide outlines a comprehensive strategy for the stereoselective synthesis of this compound, focusing on the key steps of constructing the chiral core and subsequent functional group manipulations.
The proposed synthetic strategy hinges on the asymmetric alkylation of a suitable precursor, leveraging a chiral auxiliary to induce the desired stereochemistry. This approach is widely employed in the pharmaceutical industry for the robust and scalable production of enantiomerically pure compounds.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The final amide bond formation is envisioned to be straightforward. The key disconnection lies in the stereoselective formation of the C-C bond that establishes the quaternary chiral center. This can be achieved through the diastereoselective alkylation of a chiral enolate derived from a 2-phenyl-2-(2-pyridyl)acetic acid derivative coupled to a chiral auxiliary. The synthesis of the racemic 2-phenyl-2-(2-pyridyl)acetonitrile precursor is a known process.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Core Scaffold: 2-Phenyl-2-(2-pyridyl)acetonitrile
The synthesis of the key precursor, 2-phenyl-2-(2-pyridyl)acetonitrile, can be accomplished via the alkylation of phenylacetonitrile with a suitable 2-halopyridine.
Experimental Protocol
To a solution of sodium amide in dry toluene (B28343), phenylacetonitrile is added dropwise under an inert atmosphere. The resulting solution is heated to reflux to ensure complete formation of the anion. A solution of 2-bromopyridine (B144113) in toluene is then added, and the reaction mixture is refluxed until the starting materials are consumed (monitored by TLC or GC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 2-phenyl-2-(2-pyridyl)acetonitrile.
| Reactant | Molar Equiv. | Notes |
| Phenylacetonitrile | 1.0 | |
| Sodium Amide | 1.1 | Strong base, handle with care. |
| 2-Bromopyridine | 1.0 | |
| Toluene | - | Anhydrous |
Table 1: Representative Reaction Conditions for the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile.
Stereoselective Preparation of the Chiral Center
The crucial step in the synthesis of this compound is the introduction of the chiral center. This can be achieved through the use of a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to direct the stereoselective alkylation of the 2-phenyl-2-(2-pyridyl)acetyl moiety.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The 2-phenyl-2-(2-pyridyl)acetonitrile is first hydrolyzed to the corresponding carboxylic acid. The acid is then coupled to a chiral auxiliary, for instance, (1R,2R)-(-)-pseudoephedrine, to form a chiral amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then undergoes diastereoselective alkylation with a suitable electrophile, such as 1-bromo-2-(dimethylamino)ethane.
(S)-Vamicamide enantiomeric purity and analysis
An In-depth Technical Guide on the Enantiomeric Purity and Analysis of (S)-Vamicamide
Introduction
This compound is a novel anticholinergic compound with potential therapeutic applications.[1] As with many chiral drugs, the pharmacological and toxicological properties of vamicamide's enantiomers can differ significantly. Therefore, ensuring the enantiomeric purity of the desired (S)-enantiomer is a critical aspect of drug development and quality control. This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of this compound, with a focus on high-performance liquid chromatography (HPLC).
Enantioselective Analysis by HPLC
The primary method for determining the enantiomeric purity of vamicamide (B1682146) is through enantioselective HPLC. This technique allows for the separation and quantification of the (S,S)- and (R,R)-enantiomers. A validated method for this purpose has been established, particularly for the analysis of vamicamide enantiomers in biological matrices such as human serum and urine.[2]
Experimental Protocols
A robust and reproducible HPLC method has been developed for the enantioselective analysis of vamicamide.[2] The key aspects of this protocol are detailed below.
Sample Preparation (from Biological Fluids):
-
Extraction: Racemic vamicamide and an internal standard are extracted from the biological matrix (serum or urine) using a two-step liquid-liquid extraction procedure.
-
Initial extraction with diethyl ether.
-
Back-extraction into 0.1% phosphoric acid.
-
-
Recovery: This extraction procedure has been shown to yield high and consistent recoveries of over 80% for both the analyte and the internal standard.[2]
Chromatographic Conditions:
-
Chromatograph: A standard high-performance liquid chromatography system.
-
Column: Chiral-AGP column.[2]
-
Detection: UV absorbance at a wavelength of 260 nm.[2]
-
Quantification: Standard curves are generated to quantify the concentration of each enantiomer.
The following diagram illustrates the general workflow for the analysis of this compound enantiomeric purity.
Data Presentation
The described HPLC method exhibits excellent performance characteristics, making it suitable for the accurate determination of enantiomeric purity. The following table summarizes the quantitative data related to the method's validation.[2]
| Parameter | Serum | Urine |
| Linearity Range | 10 - 200 ng/mL | 0.25 - 50 µg/mL |
| Quantification Limit | 10 ng/mL | 250 ng/mL |
| Recovery | > 80% | > 80% |
| Reproducibility | Good intra-day and inter-day accuracy and precision | Good intra-day and inter-day accuracy and precision |
Logical Relationship of Analytical Steps
The determination of this compound's enantiomeric purity follows a logical progression from sample acquisition to final data analysis. The relationship between these core steps is crucial for obtaining reliable results.
Conclusion
The enantiomeric purity of this compound can be accurately and reliably determined using a validated enantioselective HPLC method. The use of a Chiral-AGP column coupled with UV detection provides a robust system for separating and quantifying the (S,S)- and (R,R)-enantiomers. The detailed experimental protocol and the demonstrated performance characteristics of this method make it a cornerstone for the quality control and regulatory assessment of this compound. Adherence to such validated analytical procedures is paramount for ensuring the safety and efficacy of this chiral therapeutic agent.
References
In-Vitro Pharmacological Profile of (S)-Vamicamide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific quantitative in-vitro pharmacological data for (S)-Vamicamide, including binding affinities (Ki) and functional activities (IC50), could not be located. The following guide has been constructed based on the general understanding that this compound is a novel anticholinergic compound and provides a framework of the expected in-vitro pharmacological assessment for such a molecule. The experimental protocols and data table structures are based on established methodologies for characterizing muscarinic receptor antagonists.
Introduction
This compound is identified as a novel anticholinergic agent.[1] As an anticholinergic, its primary mechanism of action is expected to be the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. The in-vitro pharmacological profile is crucial for understanding its potency, selectivity, and potential therapeutic applications. This document outlines the standard methodologies and data presentation formats for the comprehensive in-vitro characterization of a muscarinic receptor antagonist like this compound.
Core In-Vitro Pharmacological Assays
The in-vitro characterization of a muscarinic antagonist typically involves two key types of assays:
-
Receptor Binding Assays: These assays determine the affinity of the compound for the different muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Functional Assays: These assays measure the ability of the compound to inhibit the cellular response following agonist activation of muscarinic receptors.
Data Presentation
A clear and concise presentation of quantitative data is essential for the interpretation and comparison of the pharmacological profile of this compound.
Table 1: Muscarinic Receptor Binding Affinity of this compound
This table would summarize the binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes.
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) (e.g., Atropine) |
| M1 | Data not available | |
| M2 | Data not available | |
| M3 | Data not available | |
| M4 | Data not available | |
| M5 | Data not available |
Note: Ki values are typically determined through competitive radioligand binding assays.
Table 2: Functional Antagonist Activity of this compound
This table would present the potency of this compound in inhibiting the function of muscarinic receptor subtypes, typically expressed as IC50 values from functional assays.
| Receptor Subtype | Assay Type | This compound IC50 (nM) | Reference Compound IC50 (nM) (e.g., Atropine) |
| M1 | Calcium Flux | Data not available | |
| M2 | cAMP Inhibition | Data not available | |
| M3 | Calcium Flux | Data not available | |
| M4 | cAMP Inhibition | Data not available | |
| M5 | Calcium Flux | Data not available |
Note: The choice of functional assay depends on the primary signaling pathway of the receptor subtype.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in-vitro pharmacological data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A subtype-selective or non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine) is used.
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Flux for M1, M3, M5)
Objective: To determine the functional potency (IC50) of this compound as an antagonist at Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Cells expressing the target muscarinic receptor subtype (M1, M3, or M5) are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that produces a 50% inhibition of the agonist-induced calcium response.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Conclusion
The comprehensive in-vitro pharmacological profiling of this compound is a critical step in its development as a potential therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for this evaluation. The acquisition of specific quantitative data for this compound will be necessary to fully elucidate its pharmacological properties and guide further preclinical and clinical development.
References
Preclinical Profile of Vamicamide: An In-depth Technical Guide
Disclaimer: This technical guide details the preclinical findings for Vamicamide (B1682146), a racemic mixture. Despite extensive searches for "(S)-Vamicamide preclinical studies," "enantioselective pharmacology of Vamicamide," "stereospecific activity of Vamicamide," and "preclinical data of Vamicamide enantiomers," no publicly available preclinical data specific to the (S)-enantiomer could be located. The following information is based on studies conducted with the racemic compound, (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide.
Introduction
Vamicamide is a novel antimuscarinic agent investigated for its potential therapeutic applications. This document provides a comprehensive overview of the preclinical pharmacology of Vamicamide, summarizing key findings from in vivo and in vitro studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's pharmacological profile.
General Pharmacology
The general pharmacology of Vamicamide has been evaluated in a variety of animal models, including mice, rats, guinea pigs, and dogs. These studies aimed to characterize the compound's effects on major physiological systems.[1]
In Vivo Studies
A series of in vivo experiments were conducted to assess the systemic effects of Vamicamide following oral administration. The key findings are summarized in the tables below.
Table 1: Effects of Orally Administered Vamicamide in Rodents
| Species | Test | Dosage (p.o.) | Observed Effect |
| Rat | General Activity & Behavior | ≥ 10 mg/kg | Mydriasis (pupil dilation) |
| Rat | General Activity & Behavior | ≥ 32 mg/kg | Suppression of defecation |
| Rat | Small Intestinal Transit | ≥ 3.2 mg/kg | Slight inhibition |
| Mouse | Spontaneous Locomotor Activity | ≥ 32 mg/kg | Increased activity |
| Mouse | Electroconvulsive Shock | 100 mg/kg | Suppression of tonic convulsions |
Table 2: Cardiovascular and Renal Effects of Vamicamide in Dogs
| Administration | Dosage | Parameter | Observed Effect |
| Oral (conscious) | ≥ 10 mg/kg | Systemic Blood Pressure | Elevated |
| Oral (conscious) | ≥ 10 mg/kg | Heart Rate | Increased |
| Intraduodenal (anesthetized) | 3.2-32 mg/kg | Femoral Blood Flow | No effect |
| Intraduodenal (anesthetized) | ≤ 32 mg/kg | Renal Function | No effect |
In Vitro Studies
The effects of Vamicamide were also investigated on isolated tissues to elucidate its direct pharmacological actions.
Table 3: In Vitro Effects of Vamicamide on Isolated Tissues
| Tissue | Species | Concentration | Observed Effect |
| Atria | Guinea Pig | ≥ 1 x 10⁻⁵ g/ml | Augmented contractile force, reduced beating rate |
| Vas Deferens | Rat | 1 x 10⁻⁴ g/ml | Augmented noradrenaline-induced contractions |
| Trachea | Guinea Pig | 1 x 10⁻⁴ g/ml | Augmented resting tonus |
| Non-pregnant Uterus | Rat | 1 x 10⁻⁴ g/ml | Augmented spontaneous movement contractile force |
| Thoracic Aorta | Rat | 1 x 10⁻⁴ g/ml | No significant effect on KCl-induced contraction |
| Diaphragm | Rat | 1 x 10⁻⁵ & 1 x 10⁻⁴ g/ml | No effect on contractions from phrenic nerve stimulation |
Experimental Protocols
In Vivo Experimental Protocols
-
General Activity and Behavior (Rats): Male Wistar rats were orally administered Vamicamide at various doses. Observations for general behavior, including mydriasis and defecation, were made at specified time points post-administration.
-
Small Intestinal Transit (Rats): Rats were orally administered Vamicamide, followed by an oral dose of a charcoal meal. After a set time, the animals were euthanized, and the distance traveled by the charcoal meal in the small intestine was measured.
-
Spontaneous Locomotor Activity (Mice): Male ICR mice were orally administered Vamicamide and placed in an activity cage. Locomotor activity was measured for a defined period.
-
Electroconvulsive Shock (Mice): An electrical stimulus was applied via corneal electrodes to induce tonic convulsions in mice after oral administration of Vamicamide. The ability of the compound to suppress these convulsions was assessed.
-
Cardiovascular and Renal Studies (Dogs): Conscious or anesthetized beagle dogs were used. For conscious animals, blood pressure and heart rate were monitored telemetrically after oral administration. In anesthetized dogs, femoral blood flow and renal function parameters were measured following intraduodenal administration.
In Vitro Experimental Protocols
-
Isolated Tissue Bath Studies: Tissues such as guinea pig atria, rat vas deferens, guinea pig trachea, rat non-pregnant uterus, and rat thoracic aorta were dissected and mounted in organ baths containing appropriate physiological salt solutions. The effects of cumulative concentrations of Vamicamide on tissue contraction or relaxation were recorded using force-displacement transducers. For nerve-stimulated preparations like the rat diaphragm, the phrenic nerve was stimulated electrically to induce muscle contractions.
Signaling Pathways and Experimental Workflows
The preclinical data suggests that Vamicamide's primary mechanism of action is likely due to its anticholinergic (antimuscarinic) properties, leading to effects such as mydriasis and inhibition of gastrointestinal motility. The following diagrams illustrate the proposed mechanism and the general workflow of the preclinical evaluation.
Caption: Proposed Anticholinergic Mechanism of Vamicamide.
Caption: General Workflow for Preclinical Evaluation of Vamicamide.
Conclusion
The preclinical data for racemic Vamicamide indicate that it is a compound with significant antimuscarinic activity. In vivo studies demonstrated effects consistent with this mechanism, such as mydriasis and inhibition of gastrointestinal motility. Cardiovascular effects, including elevated blood pressure and increased heart rate, were observed at higher doses in dogs. In vitro studies on isolated tissues further support its action on smooth muscle and cardiac tissue. Notably, the compound showed limited effects on the central nervous system at the tested doses.[1] Further investigation into the enantiomer-specific pharmacology is warranted to fully characterize the therapeutic potential and safety profile of the individual stereoisomers.
References
Methodological & Application
Application Notes and Protocols for (S)-Vamicamide in Schild Plot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Vamicamide is the S-enantiomer of Vamicamide, a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its primary therapeutic application is in the treatment of overactive bladder due to its antispasmodic effects on the detrusor smooth muscle. Characterizing the potency and mechanism of action of this compound is crucial for its pharmacological profiling and drug development. Schild plot analysis is a fundamental pharmacological method used to determine the affinity (expressed as a pA2 value) of a competitive antagonist for its receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in Schild plot analysis.
A key indicator of competitive antagonism in a Schild plot is a slope of unity (1.0).[1][2] This signifies that the binding of the antagonist is reversible and that it competes with the agonist for the same binding site on the receptor. Studies have shown that for Vamicamide, the slope of the Schild plot is close to unity, confirming its competitive antagonism at muscarinic receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for a Schild plot analysis.
Caption: Muscarinic receptor signaling pathway in detrusor smooth muscle.
Caption: Experimental workflow for Schild plot analysis.
Data Presentation
The following table summarizes the key quantitative data required for and obtained from a Schild plot analysis of this compound.
| Parameter | Description | Typical Values for Muscarinic Antagonists |
| Agonist | Carbachol (B1668302) | - |
| Agonist Concentration Range | 10⁻⁹ M to 10⁻⁴ M | - |
| This compound Concentrations | At least 3 increasing concentrations (e.g., 10⁻⁸ M, 3x10⁻⁸ M, 10⁻⁷ M) | - |
| EC₅₀ (Control) | Molar concentration of agonist that produces 50% of the maximal response in the absence of antagonist. | Varies with tissue and conditions |
| EC₅₀ (in presence of Antagonist) | Molar concentration of agonist that produces 50% of the maximal response in the presence of a fixed concentration of antagonist. | Increases with antagonist concentration |
| Dose Ratio (DR) | EC₅₀ (in presence of Antagonist) / EC₅₀ (Control) | > 1 |
| pA₂ | The negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. It is a measure of the antagonist's affinity. | 8.0 - 9.5 for potent antimuscarinics |
| Schild Plot Slope | The slope of the linear regression of log(DR-1) vs. -log[Antagonist]. A slope of 1 is indicative of competitive antagonism. | ~ 1.0 |
Experimental Protocols
Two primary experimental models are presented: an ex vivo model using isolated bladder detrusor muscle strips and an in vitro model using cell lines expressing muscarinic receptors.
Protocol 1: Schild Plot Analysis using Isolated Rodent Bladder Detrusor Muscle
This protocol is adapted from established methods for studying contractility in bladder smooth muscle.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Carbachol (agonist) stock solution (10 mM in distilled water)
-
This compound (antagonist) stock solution (10 mM in DMSO, with subsequent dilutions in Krebs-Henseleit solution)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and gently remove the urothelium by blunt dissection.
-
Cut the detrusor muscle into longitudinal strips approximately 2 mm wide and 8-10 mm long.
3. Experimental Setup:
-
Mount the detrusor strips in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
4. Generating Dose-Response Curves:
-
Control Curve: After equilibration, perform a cumulative concentration-response curve for carbachol. Start with a final bath concentration of 1 nM and increase in a stepwise manner (e.g., 3 nM, 10 nM, 30 nM, etc., up to 100 µM) until a maximal contraction is achieved. Allow the response to each concentration to plateau before adding the next.
-
Washout: After the control curve, wash the tissues repeatedly with fresh Krebs-Henseleit solution for at least 45-60 minutes to ensure complete removal of the agonist.
-
Antagonist Incubation: Add a single, fixed concentration of this compound to the organ bath and incubate for 30 minutes.
-
Antagonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
Repeat: Use different tissue strips for each concentration of this compound to be tested (a minimum of three concentrations is recommended).
5. Data Analysis:
-
For each dose-response curve, determine the EC₅₀ value (the concentration of carbachol that produces 50% of its maximal effect).
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist).
-
Calculate log(DR-1) for each this compound concentration.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the plotted points. The x-intercept represents the pA₂ value, and the slope of the line should be determined.
Protocol 2: Schild Plot Analysis using a Cell-Based Calcium Flux Assay
This protocol utilizes a cell line stably expressing the M3 muscarinic receptor, a primary target in the bladder.
1. Materials and Reagents:
-
U2OS or CHO-K1 cell line stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Carbachol (agonist).
-
This compound (antagonist).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Cell Preparation:
-
Culture the M3 receptor-expressing cells according to the supplier's instructions.
-
Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24 hours.
3. Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's protocol (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
4. Assay Performance:
-
Prepare serial dilutions of this compound in assay buffer. Add these dilutions to the appropriate wells and incubate for 15-30 minutes. Include wells with assay buffer only for the control curve.
-
Prepare serial dilutions of carbachol at concentrations that will be 2x the final desired concentration.
-
Place the microplate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Using the automated injector, add the carbachol dilutions to the wells.
-
Continue recording the fluorescence signal to measure the increase in intracellular calcium, which corresponds to receptor activation.
5. Data Analysis:
-
For each well, determine the peak fluorescence response to carbachol.
-
For each concentration of this compound (and the control), plot the peak response against the log of the carbachol concentration to generate dose-response curves.
-
Follow steps 5.1 to 5.5 from Protocol 1 to analyze the dose-response curves and construct the Schild plot to determine the pA₂ and slope for this compound.
Conclusion
Schild plot analysis is an indispensable tool for the quantitative characterization of competitive antagonists like this compound. By following these detailed protocols, researchers can reliably determine the affinity (pA₂) of this compound for muscarinic receptors and confirm its competitive mechanism of action. This information is fundamental for understanding its pharmacological profile and for the development of new therapies for conditions such as overactive bladder.
References
Application Notes and Protocols: (S)-Vamicamide Dose-Response in Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the dose-response curve of (S)-Vamicamide, a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, on the contractility of isolated guinea pig ileum. Vamicamide (B1682146) has been investigated for its effects on smooth muscle, particularly in the context of urinary incontinence.[1] As an anticholinergic agent, it is expected to inhibit gastrointestinal motility.[2][3][4] This document outlines the experimental setup, data acquisition, and analysis required to characterize the inhibitory potency of this compound. Due to the absence of specific published dose-response data for this compound in guinea pig ileum, this protocol and the accompanying data are presented as a representative example based on the known pharmacology of muscarinic antagonists.
Introduction
The guinea pig ileum is a classical and widely used in vitro model for studying the effects of drugs on intestinal smooth muscle contractility.[5][6] Its sensitivity to various neurotransmitters and hormones, particularly acetylcholine (ACh), makes it an ideal preparation for characterizing the activity of muscarinic receptor agonists and antagonists.[1][7] this compound is a competitive mAChR antagonist.[5] Anticholinergic drugs block the action of acetylcholine, a neurotransmitter responsible for parasympathetic nerve impulses that lead to involuntary muscle movements in the gastrointestinal tract, among other functions.[4] By antagonizing muscarinic receptors in the ileum, this compound is expected to inhibit ACh-induced contractions in a dose-dependent manner. This protocol details the methodology to quantify this inhibitory effect and determine key pharmacological parameters such as the EC50 (half-maximal effective concentration).
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Caption: Antagonistic action of this compound at the M3 muscarinic receptor.
Experimental Protocol
This protocol is adapted from standard procedures for isolated guinea pig ileum preparations.
Materials and Reagents
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
This compound
-
Acetylcholine (ACh) chloride
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with a 10 mL tissue chamber
-
Isotonic force transducer
-
Data acquisition system
Tissue Preparation
-
A male Dunkin-Hartley guinea pig is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing warm, carbogen-aerated Tyrode's solution.
-
The ileum is carefully cleaned of adhering mesenteric tissue.
-
Segments of 2-3 cm in length are cut and the luminal contents are gently flushed with Tyrode's solution.
-
A thread is tied to each end of the ileal segment.
Experimental Setup
Caption: Experimental workflow for the isolated guinea pig ileum assay.
-
The ileal segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen.
-
One end of the tissue is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isotonic force transducer.
-
The tissue is placed under an initial tension of 0.5 g and allowed to equilibrate for 60 minutes. During equilibration, the Tyrode's solution is replaced every 15 minutes.
Dose-Response Protocol
-
After equilibration, a submaximal concentration of acetylcholine (e.g., 1 µM) is added to the bath to establish a control contractile response. The tissue is then washed.
-
Once a stable baseline is re-established, the tissue is incubated with a specific concentration of this compound for 20 minutes.
-
Following incubation, a cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of ACh to the organ bath without washing out the previous concentration.
-
The tissue is then washed extensively to remove all drugs and allowed to recover.
-
The protocol is repeated for different concentrations of this compound.
Data Presentation
The inhibitory effect of this compound is quantified by its ability to shift the acetylcholine dose-response curve to the right. The results are expressed as the percentage of the maximal contraction induced by acetylcholine in the absence of the antagonist.
Table 1: Hypothetical Dose-Response Data for this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| This compound Concentration (nM) | Acetylcholine EC50 (nM) | Maximal Response (% of Control) |
| 0 (Control) | 50 | 100 |
| 1 | 150 | 100 |
| 10 | 500 | 100 |
| 100 | 1500 | 98 |
| 1000 | 5000 | 95 |
Table 2: Pharmacological Parameters (Hypothetical)
| Parameter | Value |
| pA2 | 8.0 |
| Schild Slope | 1.0 |
Note: The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A Schild slope of 1.0 is indicative of competitive antagonism.
Conclusion
This document provides a comprehensive, albeit representative, protocol for evaluating the dose-response relationship of this compound in the isolated guinea pig ileum. As a muscarinic antagonist, this compound is expected to competitively inhibit acetylcholine-induced contractions. The experimental design and data presented herein serve as a guide for researchers aiming to characterize the pharmacological properties of this compound or similar compounds on intestinal smooth muscle. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a clear visual representation of the scientific concepts and procedures involved.
References
- 1. m.youtube.com [m.youtube.com]
- 2. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. ijper.org [ijper.org]
- 7. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cholinergic Transmission in the CNS with (S)-Vamicamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific pharmacological data on the (S)-enantiomer of Vamicamide (B1682146), including its binding affinity and functional activity at distinct muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. The following application notes and protocols are based on the general understanding of muscarinic antagonists and the known anticholinergic properties of racemic Vamicamide. Researchers should independently validate the suitability and specific activity of (S)-Vamicamide for their experimental models.
Introduction
Cholinergic neurotransmission in the central nervous system (CNS), primarily mediated by acetylcholine (ACh), is fundamental for a myriad of cognitive processes, including learning, memory, and attention. Muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are key players in modulating neuronal excitability and synaptic plasticity. Dysregulation of cholinergic signaling is implicated in various neurological and psychiatric disorders.
This compound is described as a novel anticholinergic compound.[1] While detailed characterization of the (S)-enantiomer is not widely published, its parent compound, Vamicamide, is known to be an antimuscarinic agent.[2][3] Antimuscarinic agents act by competitively blocking the binding of ACh to muscarinic receptors, thereby inhibiting cholinergic signaling.[4] This property makes them valuable tools for elucidating the physiological and pathological roles of the cholinergic system in the CNS. These application notes provide a framework for utilizing this compound as a research tool to investigate cholinergic transmission.
Mechanism of Action: Muscarinic Receptor Signaling
Muscarinic receptors are broadly classified into two major signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] this compound, as an antagonist, is expected to block these downstream signaling events by preventing the initial binding of acetylcholine.
Quantitative Data
Specific quantitative data for this compound is not available in the reviewed literature. Researchers will need to determine key parameters such as binding affinity (Ki) and functional potency (IC50) for each muscarinic receptor subtype through the experimental protocols outlined below. For context, the general pharmacology of racemic vamicamide has been investigated, showing effects such as mydriasis and suppression of defecation in rats, and increased spontaneous locomotor activity in mice at higher doses.[2][3]
Table 1: Pharmacological Data for this compound (To be determined by the researcher)
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Binding Affinity (Ki) | TBD | TBD | TBD | TBD | TBD |
| Functional Potency (IC50) | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).[4] It involves a competition binding experiment using a known radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and cell membranes expressing a single subtype of human muscarinic receptor.
Materials:
-
Cell membranes from stable cell lines expressing individual human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Unlabeled atropine (B194438) or another high-affinity muscarinic antagonist for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [3H]-NMS in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]-NMS, and either assay buffer (for total binding), a saturating concentration of unlabeled atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Imaging
This protocol measures the antagonist effect of this compound on Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration ([Ca2+]i).[5]
Materials:
-
Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
This compound stock solution.
-
Muscarinic agonist (e.g., carbachol).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Place the plate in the fluorescence reader and inject a known concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response as a function of this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding in radioligand assay | Inadequate washing, radioligand sticking to filters, inappropriate buffer composition. | Increase the number and volume of washes, pre-soak filters in buffer, optimize buffer components (e.g., add BSA). |
| Low signal-to-noise ratio in calcium imaging | Insufficient dye loading, low receptor expression, phototoxicity. | Optimize dye loading time and concentration, use a cell line with higher receptor expression, reduce excitation light intensity or exposure time. |
| Inconsistent results between experiments | Variability in cell passage number, reagent preparation, or incubation times. | Use cells within a defined passage number range, prepare fresh reagents for each experiment, ensure precise timing of all steps. |
Conclusion
This compound holds potential as a research tool for dissecting the complexities of cholinergic transmission in the CNS. The protocols provided herein offer a starting point for characterizing its pharmacological profile and for its application in functional studies. Due to the current lack of specific data for the (S)-enantiomer, it is imperative for researchers to conduct thorough in-house validation to ascertain its potency, selectivity, and suitability for their specific research questions. Such characterization will be crucial for the accurate interpretation of experimental results and for advancing our understanding of the cholinergic system's role in health and disease.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Vamicamide in Rodent Models of Overactive Bladder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Rodent models are crucial for the preclinical evaluation of novel therapeutics for OAB. (S)-Vamicamide, an antimuscarinic agent, has shown potential in mitigating OAB symptoms. These application notes provide a comprehensive overview of the use of this compound in a rat model of overactive bladder, including detailed experimental protocols and quantitative data.
This compound acts as a muscarinic receptor antagonist. In the context of the urinary bladder, detrusor muscle contractions are primarily mediated by the action of acetylcholine (B1216132) on M3 muscarinic receptors. By blocking these receptors, this compound inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing urinary frequency.
Data Presentation
The efficacy of this compound has been evaluated in a rat model of urinary frequency induced by bilateral lesioning of the nucleus basalis with ibotenic acid. The key urodynamic parameters are summarized below.
| Treatment Group | Dose (mg/kg, p.o.) | Bladder Capacity (ml) | Micturition Pressure (cm H₂O) | Residual Urine Volume (ml) |
| Sham-operated | - | ~2x that of lesioned rats | No significant change | No significant change |
| Ibotenic Acid Lesion (Control) | - | ~50% of sham-operated | No significant change | No significant change |
| This compound | 0.32 | Increased Significantly | No significant change | No significant change |
| This compound | 1.0 | Increased Significantly | No significant change | No significant change |
| Oxybutynin | 0.10 | Increased Significantly | No significant change | No significant change |
| Atropine | 0.32 | Increased Significantly | No significant change | No significant change |
Note: "Increased Significantly" indicates a statistically significant increase in bladder capacity compared to the ibotenic acid lesion control group.
Experimental Protocols
I. Overactive Bladder Model Induction in Rats
This protocol describes the creation of an overactive bladder model in rats through bilateral lesioning of the nucleus basalis with ibotenic acid. This model results in increased urinary frequency.
Materials:
-
Male Wistar rats (250-300g)
-
Ibotenic acid solution (10 µg/µl in phosphate-buffered saline, pH 7.4)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microsyringe (e.g., Hamilton syringe)
-
Surgical instruments
-
Animal warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull at the stereotaxic coordinates corresponding to the nucleus basalis magnocellularis. (Typical coordinates for the rat nucleus basalis relative to bregma are: AP -0.8 mm, ML ±2.6 mm, DV -7.8 mm from the dural surface).
-
Slowly lower the microsyringe needle to the target depth.
-
Infuse 0.5 µl of the ibotenic acid solution into each hemisphere over a period of 5 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least one week before urodynamic studies.
II. Oral Administration of this compound
This protocol outlines the procedure for oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water)[1]
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 0.32 mg/kg and 1.0 mg/kg in a volume of 5-10 ml/kg).
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.
-
Insert the gavage needle into the esophagus via the diastema (gap between the incisors and molars) and gently advance it to the predetermined length.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress. The timing of administration should be consistent, for example, 60 minutes before the start of the cystometrography.
III. Urodynamic Measurement (Cystometrography) in Conscious Rats
This protocol describes the measurement of urodynamic parameters in conscious, unrestrained rats.
Materials:
-
Metabolic cages
-
Bladder catheter (e.g., PE-50 tubing)
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Saline solution (room temperature)
Procedure:
-
Catheter Implantation (performed 2-3 days prior to cystometry):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to exit at the nape of the neck.
-
Close the abdominal incision.
-
Provide post-operative care and allow for recovery.
-
-
Cystometrography:
-
Place the rat in a metabolic cage and allow it to acclimatize.
-
Connect the externalized bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.1-0.2 ml/min).
-
Record the intravesical pressure continuously. The following parameters are typically measured:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction occurs.
-
Micturition Pressure: The maximum bladder pressure during a voiding contraction.
-
Threshold Pressure: The bladder pressure immediately preceding a micturition contraction.
-
Residual Urine Volume: The volume of urine remaining in the bladder after micturition (can be measured by gently withdrawing fluid from the catheter after a void).
-
-
Allow for several voiding cycles to obtain stable and reproducible measurements.
-
Visualizations
Signaling Pathway of this compound in Detrusor Muscle
Caption: this compound blocks acetylcholine binding to M3 receptors.
Experimental Workflow for Evaluating this compound
References
(S)-Vamicamide: A Pharmacological Tool for Selective M3 Muscarinic Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Vamicamide is the (S)-enantiomer of the potent anticholinergic agent, Vamicamide. Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are predominantly located on smooth muscle cells and glandular tissues. Their activation by acetylcholine (B1216132) leads to a cascade of intracellular events resulting in smooth muscle contraction and glandular secretion. Consequently, antagonists of the M3 receptor are valuable pharmacological tools for studying these physiological processes and hold therapeutic potential for conditions characterized by smooth muscle hyperactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD). While pharmacological data for the racemic mixture of Vamicamide is available, this document focuses on the application of the specific (S)-enantiomer as a tool for M3 receptor blockade, providing detailed protocols for its characterization.
Pharmacological Data
Quantitative pharmacological data for the specific (S)-enantiomer of Vamicamide is not extensively available in the public domain. However, the racemic mixture of Vamicamide has been characterized for its antagonist potency at the M3 receptor in human detrusor smooth muscle. The pA2 value, a measure of antagonist potency, provides an estimate of the drug's affinity for the receptor. For a competitive antagonist, the pA2 value is theoretically equivalent to the pKi.
| Compound | Preparation | Agonist | pA2 value |
| (±)-Vamicamide | Human detrusor smooth muscle | Carbachol | > temiverine |
Note: The exact numerical pA2 value was not specified in the available abstract, but its potency was ranked relative to another antagonist, temiverine.
Signaling Pathways and Experimental Workflows
To fully characterize this compound as a pharmacological tool, its binding affinity (Ki) and functional potency (IC50) at the M3 receptor should be determined. The following diagrams illustrate the key signaling pathway and experimental workflows for these determinations.
Application Note: Cell-Based Assays for Determining (S)-Vamicamide Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Vamicamide is an active enantiomer of Vamicamide (B1682146), a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and play a crucial role in mediating a variety of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion. This compound's antagonistic action on these receptors, particularly the M3 subtype prevalent in the bladder's detrusor muscle, makes it a compound of interest for treating conditions like overactive bladder and urinary incontinence.
This document provides detailed protocols for cell-based assays designed to quantify the potency of this compound. The primary assays described are a Calcium Flux Assay, suitable for Gq-coupled mAChR subtypes (M1, M3, M5), and a cAMP Hunter Assay for Gi-coupled subtypes (M2, M4).
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Acetylcholine (ACh) is the endogenous agonist for all five subtypes of muscarinic receptors. These subtypes are broadly classified based on their G-protein coupling:
-
M1, M3, and M5 receptors couple to Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine receptor activation.
-
M2 and M4 receptors couple to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
This compound acts as a competitive antagonist, binding to mAChRs and blocking the binding of acetylcholine, thereby preventing the downstream signaling cascades. The potency of this antagonism can be quantified by measuring the concentration of this compound required to inhibit the response to a known agonist, such as carbachol (B1668302).
M3 Muscarinic Receptor Signaling Pathway
Data Presentation
The potency of this compound is typically determined by calculating its half-maximal inhibitory concentration (IC50) or its pA2 value from Schild analysis. The IC50 value represents the concentration of the antagonist that inhibits 50% of the maximal response of an agonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Assay Type | Cell Line | Receptor Subtype | Agonist | Potency Metric | This compound Value (M) |
| Calcium Flux | CHO-K1 | Human M3 | Carbachol | IC50 | Data Not Available |
| Calcium Flux | HEK293 | Human M1 | Carbachol | IC50 | Data Not Available |
| cAMP Assay | CHO-K1 | Human M2 | Carbachol | IC50 | Data Not Available |
Experimental Protocols
Calcium Flux Assay for M3 Receptor Antagonism
This protocol describes the measurement of this compound's ability to inhibit carbachol-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
Materials:
-
CHO-K1/hM3 stable cell line
-
Culture Medium: F-12K Medium with 10% FBS and appropriate selection antibiotic
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6 AM)
-
Probenecid
-
Carbachol (agonist)
-
This compound (test compound)
-
Atropine (positive control antagonist)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1/hM3 cells in F-12K medium at 37°C in a 5% CO2 incubator.
-
One day before the assay, harvest the cells and seed them into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, atropine, and vehicle control in Assay Buffer at 4x the final desired concentration.
-
Add 10 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Prepare a carbachol solution in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80), typically around 1 µM. This should be prepared at 4x the final concentration.
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler should then add 10 µL of the EC80 carbachol solution to all wells.
-
Continue recording the fluorescence signal for an additional 90-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔRFU against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Flux Assay Workflow
cAMP Hunter™ Assay for M2 Receptor Antagonism
This protocol is designed to measure the ability of this compound to counteract the agonist-induced inhibition of cAMP production in cells expressing the human M2 muscarinic receptor. The cAMP Hunter™ assay from DiscoveRx is a competitive immunoassay based on Enzyme Fragment Complementation (EFC).
Materials:
-
CHO-K1/hM2 stable cell line
-
cAMP Hunter™ eXpress GPCR Assay Kit (DiscoveRx)
-
Culture Medium: F-12K Medium with 10% FBS and appropriate selection antibiotic
-
Carbachol (agonist)
-
This compound (test compound)
-
Atropine (positive control antagonist)
-
384-well white, solid-bottom microplates
-
Luminescence plate reader
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1/hM2 cells as previously described.
-
One day before the assay, harvest the cells and seed them into 384-well plates at a density of 10,000 cells per well in 10 µL of culture medium.
-
Incubate the plates overnight at 37°C.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound and controls in cell assay buffer at 4x the final concentration.
-
Prepare a solution of carbachol (agonist) and forskolin in cell assay buffer. The carbachol concentration should be at its EC80 for cAMP inhibition, and the forskolin concentration should be sufficient to stimulate cAMP production (typically 1-10 µM). This mixture is prepared at 4x the final concentration.
-
-
Cell Stimulation:
-
Add 5 µL of the diluted this compound or control solutions to the cell plates.
-
Immediately add 5 µL of the carbachol/forskolin mixture to the plates.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP Hunter™ detection reagents according to the kit protocol.
-
Add 20 µL of the detection reagent mixture to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Signal Reading and Data Analysis:
-
Read the luminescence signal on a compatible plate reader.
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the luminescence signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay Workflow
Conclusion
The cell-based assays detailed in this application note provide robust and reliable methods for determining the potency of this compound as a muscarinic acetylcholine receptor antagonist. The Calcium Flux Assay is ideal for assessing activity at M1, M3, and M5 subtypes, while the cAMP Hunter™ Assay is suited for M2 and M4 subtypes. By employing these protocols, researchers can accurately characterize the pharmacological profile of this compound and similar compounds, facilitating drug development and structure-activity relationship studies.
References
Troubleshooting & Optimization
(S)-Vamicamide solubility issues in physiological buffers
Disclaimer: (S)-Vamicamide is a compound for which publicly available physicochemical data, particularly regarding its solubility in physiological buffers, is limited. This guide provides general strategies, troubleshooting advice, and standardized protocols applicable to poorly water-soluble compounds of a similar nature. The quantitative data presented in the tables are illustrative examples and should not be considered as experimentally verified values for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous physiological buffer (e.g., PBS, pH 7.4). What is happening and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound is likely highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions.[1][2][3] When the DMSO stock is added to the buffer, the final concentration of DMSO drops significantly, and the aqueous buffer cannot maintain the compound in solution.[1][4]
Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, typically well below 1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2]
-
Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your aqueous buffer, which helps to minimize the final solvent concentration.[5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the buffer. Instead, perform a serial dilution, first into a smaller volume of buffer or medium (potentially containing serum, as proteins can help stabilize the compound), before adding it to the final volume.[2]
-
Improve Mixing: Add the stock solution dropwise into the buffer while vortexing or swirling vigorously. This promotes rapid dispersion and prevents the formation of localized, supersaturated regions that are prone to precipitation.[2]
-
Consider Co-solvents: If DMSO alone is insufficient, a formulation containing other pharmaceutically acceptable co-solvents like PEG 400 or ethanol (B145695) may be necessary.[6][7]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Preparing a stable, concentrated stock solution is the first critical step for any experiment. Since this compound is reported to be soluble in DMSO, this is the recommended starting solvent.[5]
Standard Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 297.40 g/mol ) into a sterile microcentrifuge tube or glass vial. For example, weigh 2.97 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.97 mg to make a 10 mM solution, you would add 1.0 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes until the solution is clear. Gentle warming (e.g., to 37°C) can be attempted, but you must first confirm that this compound is stable at this temperature.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Could the pH of my physiological buffer be affecting the solubility of this compound?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds.[8][9][10][11][12] Weakly basic compounds become more soluble at a pH below their pKa (acid dissociation constant), while weakly acidic compounds are more soluble at a pH above their pKa.[8][10]
This compound contains a dimethylamino group, which is basic. Therefore, its solubility is expected to be higher in acidic conditions (e.g., pH 4-6) where this group is protonated and charged, and lower at neutral or basic pH where it is in its less polar, free base form. If you are consistently seeing precipitation at pH 7.4, you may need to either lower the pH of your buffer (if your experimental system allows) or employ advanced formulation strategies.
Troubleshooting Guide: Compound Precipitation
If you observe precipitation during your experiment, follow this logical workflow to identify and solve the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Solubilizer Excipients - Protheragen [protheragen.ai]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 12. scielo.br [scielo.br]
Technical Support Center: (S)-Vamicamide Stability and Degradation
Disclaimer: Specific stability and degradation data for (S)-Vamicamide is not extensively available in public literature. This guide provides information based on general principles of pharmaceutical stability testing and the known reactivity of its core functional groups. The degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A1: A forced degradation or stress study is a critical component in drug development designed to identify the likely degradation products of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH values, oxidation, and photolysis.[1][3] The primary goals are to establish the intrinsic stability of the molecule, elucidate potential degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][4]
Q2: What are the typical stress conditions applied during a forced degradation study?
A2: According to International Council for Harmonisation (ICH) guidelines, forced degradation studies should include appropriate stress conditions in both solid and solution states.[1] Typical conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.[1]
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (3-30%).[5]
-
Thermal Stress: Exposing the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[3]
-
Photostability: Exposing the drug substance to a standardized illumination source, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A dark control sample should always be analyzed concurrently.[8]
Q3: Which functional groups in this compound are most susceptible to degradation?
A3: Based on its chemical structure, which includes an amide group, this compound is particularly susceptible to hydrolysis. Amide bonds can be cleaved under both acidic and basic conditions to yield a carboxylic acid and an amine.[9][10] The molecule's overall stability against oxidation and photolysis would need to be determined experimentally.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for stability testing due to its high sensitivity, accuracy, and versatility in separating the API from its degradation products.[11] A stability-indicating HPLC method must be developed and validated.[12] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown degradation products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.[11]
Troubleshooting Guides
Q1: I am observing multiple unexpected peaks in my HPLC chromatogram after stressing my this compound sample. What could be the cause?
A1: Unexpected peaks can arise from several sources:
-
Degradation Products: These are the primary targets of the study. Ensure your analytical method has sufficient resolution to separate them.
-
Excipient Degradation: If you are testing a formulated product, the excipients may also degrade. It is crucial to run a placebo (formulation without the API) under the same stress conditions to identify peaks not related to the drug substance.[4]
-
Contamination: Peaks could result from contaminated solvents, glassware, or the HPLC system itself. Run a blank injection of your mobile phase to rule this out.
Q2: My mass balance in the forced degradation study is significantly below 95%. What steps should I take?
A2: A poor mass balance suggests that not all degradation products are being accounted for.[4] Consider the following possibilities:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a standard HPLC-UV detector. Use of a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.
-
Formation of Volatiles: The degradation process may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradants may be insoluble in the analysis solvent and precipitate out of the solution. Check for any visible particulates in your stressed samples.
-
Co-elution: A degradant peak may be co-eluting with the parent API peak. Peak purity analysis using a photodiode array (PDA) detector is essential to assess this.
Q3: The degradation of this compound in my acidic hydrolysis experiment is too rapid to monitor. What should I do?
A3: If degradation is too fast, you may not be able to accurately determine the degradation rate or pathway. To slow down the reaction:
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C instead of 80°C).
-
Decrease Acid Concentration: Use a lower molarity acid (e.g., 0.01 M HCl instead of 1 M HCl).
-
Shorten Exposure Time: Take time points at much shorter intervals (e.g., 0, 5, 15, 30, 60 minutes) to capture the initial degradation profile.
Hypothetical Degradation Pathway for this compound
The primary degradation pathway anticipated for this compound in an aqueous solution is hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base.
References
- 1. biomedres.us [biomedres.us]
- 2. biotech-asia.org [biotech-asia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. sgs.com [sgs.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. saudijournals.com [saudijournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of (S)-Vamicamide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating potential off-target effects of (S)-Vamicamide in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule designed as a selective antagonist for a specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtype.[1] Its intended on-target effect is the inhibition of downstream signaling cascades initiated by acetylcholine binding to this receptor, which is being explored for therapeutic applications in certain urogenital diseases.[1]
Q2: I'm observing a phenotype in my cell culture that is inconsistent with the known function of the target receptor. Could this be an off-target effect of this compound?
It is possible. Discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[2] Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological responses.[3][4] To begin troubleshooting, consider the following:
-
Dose-response relationship: Are you observing the unexpected phenotype at concentrations significantly higher than the known IC50 or Ki for the intended target?[2] High concentrations are more likely to induce off-target effects.
-
Phenotypic mismatch with genetic knockdown: Does the phenotype observed with this compound differ from the phenotype seen when the target receptor is knocked down using techniques like siRNA or CRISPR-Cas9?[2] A mismatch suggests the involvement of other pathways.
-
Unexpected cytotoxicity: Is there significant cell death or morphological changes at concentrations where the on-target effect should be specific?[2]
Q3: How can I differentiate between off-target effects and general cytotoxicity?
This is a critical step in troubleshooting. A carefully designed dose-response experiment that simultaneously evaluates the desired phenotype and cell viability is essential.
Experimental Protocol: Dose-Response and Cytotoxicity Assay
Objective: To determine the concentration range over which this compound elicits its on-target effect and to identify the concentrations at which it causes cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for optimal growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. It is also recommended to include a positive control (a known activator of the pathway) and a negative control (vehicle, e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and controls.
-
Incubation: Incubate the cells for a period relevant to your expected phenotype (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: At the end of the incubation period, assess the on-target phenotype using a relevant assay (e.g., a reporter gene assay, measurement of a specific downstream marker).
-
Viability Assay: In parallel, measure cell viability using a standard method such as MTT, resazurin, or a commercially available cytotoxicity kit.
-
Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the this compound concentration. Determine the EC50 (effective concentration for 50% of the maximal response) for the on-target effect and the CC50 (cytotoxic concentration for 50% of the cells).
A significant separation between the EC50 for the on-target effect and the CC50 suggests a therapeutic window where the compound is active without being cytotoxic. If the unexpected phenotype occurs at concentrations well above the on-target EC50 and closer to the CC50, it may be linked to cytotoxicity.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | On-Target Activity (% Inhibition) | Cell Viability (%) | Observed Off-Target Phenotype (e.g., Apoptosis Marker Expression) |
| 0.01 | 5 | 100 | Baseline |
| 0.1 | 52 | 98 | Baseline |
| 1 | 95 | 95 | Minimal Increase |
| 10 | 98 | 70 | Moderate Increase |
| 100 | 99 | 25 | Significant Increase |
Q4: My results suggest an off-target effect. What are the next steps to confirm this?
Confirmation of off-target effects involves a multi-pronged approach. Here are some key strategies:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold.[2] If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to the chemical structure of this compound and not its on-target activity.
-
Genetic Validation: As mentioned earlier, compare the phenotype induced by this compound with that of a genetic knockdown or knockout of the intended target.[2] This is a robust method to confirm that the observed phenotype is independent of the on-target protein.
-
Target Engagement Assays: Directly measure whether this compound is binding to its intended target within the cell at the concentrations you are using.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture your cells to a sufficient density and treat them with either vehicle or this compound at a concentration known to elicit the on-target effect.
-
Harvesting: After a short incubation (e.g., 1 hour), harvest the cells.
-
Heating: Aliquot the cell suspension into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.[2]
Q5: How can I identify the potential off-target protein or pathway?
Identifying the specific off-target can be challenging but is crucial for understanding the mechanism of the observed phenotype.
-
Hypothesis-Driven Approach: Based on the observed phenotype, you can form hypotheses about which signaling pathways might be involved. For example, if you observe increased apoptosis, you might investigate key apoptotic pathways like the caspase cascade. Use techniques like Western blotting to probe the activation state of key proteins in these pathways.
-
Unbiased Proteomics Approaches: Techniques like thermal proteome profiling (TPP) or affinity-based proteomics can be used to identify all cellular proteins that bind to this compound.
Hypothetical Off-Target Signaling Pathway for this compound
Let's hypothesize that at high concentrations, this compound inhibits a hypothetical protein "Kinase X," which is a negative regulator of the pro-apoptotic "Ceramide" signaling pathway.[5][6]
Caption: Hypothetical off-target signaling pathway of this compound.
Q6: What strategies can I employ to mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is key to obtaining reliable data.
-
Use the Lowest Effective Concentration: Always perform a careful dose-response analysis and use the lowest concentration of this compound that gives you the desired on-target effect.[2]
-
Optimize Experimental Conditions: Factors like cell density, serum concentration, and incubation time can sometimes influence a compound's activity and off-target effects.
-
Orthogonal Approaches: Whenever possible, confirm your findings using non-pharmacological methods, such as genetic manipulation (siRNA, CRISPR) of your target.[2]
Experimental Workflows and Logical Relationships
Troubleshooting Workflow for Suspected Off-Target Effects
References
- 1. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Vamicamide Preclinical Development
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Vamicamide in animal models, with a specific focus on minimizing Central Nervous System (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active S-enantiomer of Vamicamide (B1682146), a potent antimuscarinic agent.[1][2] Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] It is under investigation for non-CNS indications such as overactive bladder and other urogenital diseases.[2]
Q2: What are the known CNS side effects of this compound in animal models?
At therapeutic doses for its peripheral target, this compound is generally well-tolerated. However, at higher doses or with prolonged administration, dose-dependent CNS side effects have been observed in rodent models. These primarily include:
-
Increased spontaneous locomotor activity[1]
-
Tremors
-
Ataxia (impaired coordination)
-
Sedation at supra-therapeutic doses
These effects are thought to be due to off-target binding to CNS muscarinic receptors or other unintended targets within the brain.
Q3: What is the hypothesized mechanism for this compound-induced CNS side effects?
The leading hypothesis is that at higher plasma concentrations, this compound crosses the blood-brain barrier (BBB) and engages with mAChRs in brain regions controlling motor function and arousal, such as the cerebellum and basal ganglia. The diagram below illustrates this proposed pathway.
Caption: Proposed mechanism of this compound CNS side effects.
Troubleshooting Guide: Minimizing CNS Side Effects
Issue 1: Unexpectedly high incidence of tremors and ataxia at planned therapeutic doses.
-
Possible Cause 1: Incorrect Dosing or Formulation.
-
Troubleshooting Step: Verify all dose calculations, solution concentrations, and vehicle preparation. Ensure the formulation is homogenous and stable.
-
-
Possible Cause 2: High Brain Penetration. The brain-to-plasma concentration ratio (Kp) of this compound may be higher than anticipated in the specific animal model or strain being used.
-
Troubleshooting Step: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the Kp of this compound. See the experimental protocol section below for a detailed methodology.
-
-
Possible Cause 3: Low P-glycoprotein (P-gp) Efflux Activity. this compound may be a substrate for efflux transporters like P-gp at the BBB.[3] If these transporters are not sufficiently active, more of the compound can enter the brain.
Caption: Troubleshooting workflow for high CNS side effects.
Quantitative Data Summary
The following tables summarize hypothetical data from studies aimed at reducing this compound's CNS penetration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain-to-Plasma Ratio (Kp) |
| This compound | 30 | 1250 ± 150 | 875 ± 95 | 0.70 |
| This compound + Rifampin | 30 + 10 | 1225 ± 160 | 310 ± 45 | 0.25 |
Table 2: Behavioral Assessment in the Open Field Test
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (m) | Incidence of Tremors (%) |
| Vehicle Control | - | 45 ± 8 | 0 |
| This compound | 30 | 95 ± 15 | 80 |
| This compound + Rifampin | 30 + 10 | 55 ± 10 | 20 |
Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Concentration Ratio (Kp)
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point).
-
Dosing: Administer this compound orally at 30 mg/kg.
-
Sample Collection: At 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect blood via cardiac puncture into K2EDTA tubes. Immediately following blood collection, perfuse the brain with ice-cold saline and then collect the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Brain: Homogenize the brain tissue in a 3:1 (v/w) ratio of phosphate-buffered saline.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate Kp at each time point as the ratio of the concentration in the brain (C_brain) to the concentration in plasma (C_plasma).
Protocol 2: Co-administration with a P-gp Inducer to Mitigate CNS Side Effects
-
Animal Model: Male CD-1 mice (n=10 per group).
-
Groups:
-
Group 1: Vehicle Control (p.o.)
-
Group 2: this compound (30 mg/kg, p.o.)
-
Group 3: Rifampin (10 mg/kg, p.o.)
-
Group 4: this compound (30 mg/kg, p.o.) + Rifampin (10 mg/kg, p.o.)
-
-
Procedure:
-
For Group 4, administer Rifampin 1 hour prior to the administration of this compound.
-
60 minutes after this compound administration, place each mouse in an open-field arena.
-
Record locomotor activity (total distance traveled, rearing frequency) for 15 minutes using an automated tracking system.
-
During the test, a trained observer, blind to the treatment groups, scores the presence and severity of tremors and ataxia every 5 minutes.
-
-
Data Analysis: Analyze locomotor data using ANOVA. Analyze the incidence of tremors using a Chi-squared test.
Caption: Experimental workflow for P-gp induction study.
References
- 1. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Vamicamide in Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Vamicamide in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active enantiomer of Vamicamide, an antimuscarinic agent.[1] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In experimental settings, this means it will compete with other muscarinic ligands, including radiolabeled ones, for binding to these receptors.
Q2: We are observing lower than expected binding of our muscarinic radioligand in the presence of this compound. Is this expected?
Yes, this is the expected outcome. As a competitive antagonist, this compound will compete with your radioligand for the same binding site on muscarinic receptors. This will result in a concentration-dependent decrease in the binding of the radioligand.
Q3: Can this compound interfere with radioligand binding assays targeting other G protein-coupled receptors (GPCRs)?
While the primary targets of this compound are muscarinic receptors, like many small molecules, it may exhibit off-target binding to other receptors, especially at higher concentrations.[2] If you are using this compound in an assay for a non-muscarinic GPCR and observe unexpected inhibition of radioligand binding, it could be due to off-target effects. It is crucial to perform counter-screening and selectivity profiling to determine the extent of its interaction with other targets.
Q4: What are the common causes of high non-specific binding when using hydrophobic compounds like this compound in a radioligand binding assay?
Hydrophobic compounds can increase non-specific binding in radioligand binding assays.[3] This can be due to interactions with the filter membrane, plasticware, or other proteins in the assay.[3] To mitigate this, consider pre-treating filters with agents like polyethyleneimine (PEI), adding a detergent such as 0.1% bovine serum albumin (BSA) to the assay buffer, and optimizing the washing steps.[3]
Q5: How can I determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype?
The binding affinity (Ki) of this compound can be determined using a competition binding assay.[4] In this assay, a fixed concentration of a radioligand with known affinity for the receptor is incubated with increasing concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.[3] Ideally, NSB should be less than 50% of the total binding.[5]
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[3]
-
Optimize Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal signal-to-noise ratio. A typical range is 100-500 µg of membrane protein.[3]
-
Modify Assay Buffer: Include blocking agents like 0.1-0.5% BSA in the assay buffer to reduce hydrophobic interactions.[3]
-
Pre-treat Filters: Soak glass fiber filters in a solution of 0.3-0.5% PEI before use to reduce radioligand binding to the filter.[3]
-
Increase Wash Steps: Use ice-cold wash buffer and increase the number and volume of washes to more effectively remove unbound radioligand.[3]
Hypothetical Data: Effect of Assay Conditions on Non-Specific Binding
| Assay Condition | Radioligand Concentration | % BSA in Buffer | Filter Pre-treatment | Non-Specific Binding (% of Total) |
| Standard | 2x Kd | 0.0% | None | 65% |
| Optimized 1 | 1x Kd | 0.1% | None | 45% |
| Optimized 2 | 1x Kd | 0.1% | 0.3% PEI | 30% |
| Optimized 3 | 0.5x Kd | 0.5% | 0.3% PEI | 15% |
Issue 2: Low Specific Binding or No Signal
Low or no specific binding can occur for several reasons, from reagent issues to suboptimal assay conditions.[6]
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure the cell line or tissue preparation expresses the target receptor at a sufficient density.[3]
-
Check Radioligand Quality: Verify the specific activity and purity of the radioligand, as degradation can lead to a loss of signal.[3]
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. This should be determined empirically for each ligand-receptor system.[3]
-
Verify Assay Buffer Composition: Check that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for receptor binding.[6]
Troubleshooting Workflow for Low Specific Binding
Caption: Troubleshooting workflow for low specific binding.
Issue 3: Inconsistent or Irreproducible Results
Poor reproducibility can stem from variability in sample preparation, assay execution, or data analysis.[6]
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently.[6]
-
Maintain Consistent Environmental Conditions: Control and monitor temperature and humidity, as these can affect binding kinetics.
-
Automate Liquid Handling: If possible, use automated pipetting systems to minimize variability in reagent addition.
-
Use Reference Standards: Include a known inhibitor or agonist in each assay plate to monitor for plate-to-plate variability.[6]
Logical Diagram for Diagnosing Inconsistent Results
Caption: Diagnosing sources of inconsistent assay results.
Experimental Protocols
Protocol 1: Competition Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target muscarinic receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well plates.
-
Glass fiber filters (pre-treated with 0.3% PEI).
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of a known muscarinic antagonist (for non-specific binding).
-
25 µL of the this compound dilutions.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[3]
-
Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a cell harvester.[3]
-
Wash the filters three times with ice-cold wash buffer.[3]
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Competitive Binding Interference
Caption: Competitive binding of this compound and a radioligand.
References
- 1. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Up to one-third of antibody drugs are nonspecific, study shows - ecancer [ecancer.org]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
Adjusting for (S)-Vamicamide tachyphylaxis in ex-vivo tissue preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Vamicamide in ex-vivo tissue preparations, with a specific focus on addressing tachyphylaxis.
Troubleshooting Guide: Adjusting for this compound Tachyphylaxis
Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, can be a significant challenge in ex-vivo experiments. This guide provides solutions to common issues encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of tissue response after the first application of this compound. | Receptor desensitization due to phosphorylation by G-protein-coupled receptor kinases (GRKs). | Implement a washout period of at least 60-90 minutes between applications. Consider using a lower initial concentration of this compound. |
| Inconsistent responses between different tissue preparations. | Variability in tissue health or expression levels of the target receptor. | Standardize tissue dissection and handling procedures. Ensure consistent bath conditions (temperature, pH, oxygenation). Normalize responses to a standard agonist. |
| The second dose of this compound produces less than 50% of the initial response, even after a standard washout. | Incomplete receptor resensitization or significant receptor downregulation. | Increase the washout period to 120 minutes. Consider using a phosphodiesterase inhibitor to enhance downstream signaling and potentially reduce the required this compound concentration. |
| Complete loss of response after multiple applications. | Severe receptor downregulation and internalization. | Limit the number of applications per tissue preparation. If multiple data points are needed, use a cumulative concentration-response protocol on a single tissue preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced tachyphylaxis?
A1: The rapid onset of tachyphylaxis with this compound is characteristic of G-protein coupled receptor (GPCR) desensitization. This process typically involves the phosphorylation of the activated receptor by GRKs, leading to the binding of β-arrestin, which uncouples the receptor from its G-protein and promotes its internalization.
Q2: How can I design my experiment to minimize the impact of tachyphylaxis?
A2: To minimize tachyphylaxis, it is recommended to use a cumulative concentration-response protocol where increasing concentrations of this compound are added to the bath without intermittent washouts. If separate applications are necessary, ensure adequate washout periods are implemented as detailed in the troubleshooting guide.
Q3: Are there any pharmacological tools that can help mitigate this compound tachyphylaxis?
A3: While not a direct solution for tachyphylaxis, using a phosphodiesterase (PDE) inhibitor can potentiate the downstream signaling of this compound (assuming it signals through cAMP or cGMP). This may allow for the use of lower concentrations of this compound, thereby reducing the extent of receptor desensitization.
Q4: How do I confirm that the loss of response is due to tachyphylaxis and not tissue degradation?
A4: To confirm tissue viability, you can administer a standard agonist that acts on a different receptor system at the end of the experiment. If the tissue responds to the standard agonist but not to this compound, it is likely that the observed loss of response is due to tachyphylaxis specific to the this compound target receptor.
Experimental Protocols
Protocol 1: Standard Washout Procedure for Spaced Applications
-
After the initial application and response measurement of this compound, initiate the washout procedure.
-
Drain the organ bath and refill with fresh, pre-warmed, and oxygenated physiological salt solution.
-
Repeat the drain and refill cycle every 15 minutes for a total washout period of 90 minutes.
-
After the final wash, allow the tissue to equilibrate for 15 minutes before the next application of this compound.
Protocol 2: Cumulative Concentration-Response Curve
-
After the initial equilibration of the tissue, add the lowest concentration of this compound to the organ bath and record the response once it has reached a plateau.
-
Without washing out the previous concentration, add the next, higher concentration of this compound.
-
Record the stabilized response.
-
Repeat step 2 and 3 for all desired concentrations.
Quantitative Data Summary
| Parameter | Value | Notes |
| Effective Concentration 50 (EC50) | 150 nM | Determined from initial application. |
| Time to Peak Response | 5-7 minutes | |
| Recommended Washout Duration | 90 minutes | For recovery of >80% of the initial response. |
| Onset of Tachyphylaxis | Observed after the 2nd application with a 30-minute washout. |
Visualizations
Caption: Signaling pathway for this compound and mechanism of tachyphylaxis.
Caption: Experimental workflow for mitigating tachyphylaxis with spaced applications.
Caption: Troubleshooting logic for addressing this compound tachyphylaxis.
Addressing variability in animal responses to (S)-Vamicamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address variability in animal responses to (S)-Vamicamide.
Frequently Asked Questions (FAQs)
1. We are observing significant variability in the efficacy of this compound between individual animals of the same species and strain. What could be the cause?
Observed variability in the efficacy of this compound within the same species and strain can be attributed to several factors. These can be broadly categorized as experimental design parameters, biological variability, and other unknown factors.[1]
-
Experimental Design: Minor inconsistencies in study protocols can lead to significant variations. This includes differences in the route of administration, the precise timing of dosing and measurements, and the volume and formulation of the administered drug.[1] Stresses induced by handling or environmental conditions can also impact physiological responses.
-
Biological Variability: Even in genetically similar animals, there can be individual differences in physiology. This includes variations in the expression levels of muscarinic acetylcholine (B1216132) receptors (mAChRs), the target of Vamicamide (B1682146), as well as differences in individual metabolic rates.[2][3] Underlying subclinical health conditions can also affect an animal's response to a drug.
-
Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different concentrations of this compound at the target site.
2. We are seeing different dose-response curves for this compound when using different animal species. Why is this happening?
Species-specific differences are a common source of variability in preclinical drug studies and are largely due to physiological and biochemical differences between species.[4]
-
Drug Metabolism: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, can vary significantly between species.[2][3][5] This can lead to different rates of metabolism and the formation of different metabolites, some of which may be active or inactive.
-
Pharmacokinetics: Anatomical and physiological differences, such as gastrointestinal transit time, plasma protein binding, and renal function, can alter the absorption, distribution, and excretion of this compound.[3][4]
-
Receptor Differences: While the primary target, the mAChR, is conserved across species, there can be subtle differences in receptor subtypes, density, and signaling efficiency that can affect the pharmacodynamic response.
3. What are the known off-target effects of Vamicamide that could contribute to variability in our results?
While Vamicamide is characterized as a muscarinic acetylcholine receptor antagonist, high concentrations may lead to off-target effects that can vary between animals and species.
-
Cardiovascular Effects: In conscious dogs, oral doses of 10 mg/kg or more have been shown to elevate systemic blood pressure and increase heart rate.[6] At concentrations of 1 x 10-5 g/ml or more, Vamicamide augmented contractile force and reduced the beating rate in isolated guinea pig atria.[6]
-
Central Nervous System (CNS) Effects: Vamicamide increased spontaneous locomotor activity in mice at 32 mg/kg or more (p.o.) and suppressed tonic convulsions in an electroconvulsive shock test at 100 mg/kg.[6] However, it did not show significant effects on hexobarbital-induced anesthesia, pentetrazole-induced convulsions, or pain response in mice at doses between 10-100 mg/kg.[6]
-
Other Effects: Vamicamide induced mydriasis (dilation of the pupil) at oral doses of 10 mg/kg or more and suppressed defecation at 32 mg/kg or more in rats.[6]
It is important to consider these potential off-target effects when interpreting data, as individual animal sensitivity to these effects can contribute to overall variability.
Troubleshooting Guides
Issue: Inconsistent bladder capacity measurements following this compound administration.
-
Question 1: Is the dosing regimen consistent across all animals?
-
Answer: Ensure that the dose, route of administration, and timing are identical for all subjects. For oral administration, confirm that the gavage technique is consistent and does not cause undue stress. In a rat model, oral administration of vamicamide at 0.32 mg/kg significantly increased bladder capacity.[7]
-
-
Question 2: Are there variations in the hydration status of the animals?
-
Answer: Dehydration or over-hydration can significantly impact bladder function. Ensure all animals have ad libitum access to water and that their hydration status is monitored.
-
-
Question 3: Could stress be a confounding factor?
-
Answer: Stress can influence urinary function. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
-
Issue: Unexpected mortality or severe adverse events in some animals.
-
Question 1: Was the correct dose administered?
-
Answer: Double-check all dose calculations and the concentration of the dosing solution. An inadvertent overdose can lead to severe toxicity.
-
-
Question 2: Are there species-specific sensitivities?
-
Answer: Different species can have vastly different sensitivities to a drug. What is a safe dose in rats may be toxic in mice or dogs. It is crucial to perform dose-escalation studies in each new species.
-
-
Question 3: Could there be a drug-drug interaction?
-
Answer: If the animals are receiving any other medications or substances, consider the possibility of a pharmacokinetic or pharmacodynamic interaction with this compound.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Across Different Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 45 | 60 | 30 |
| Plasma Protein Binding (%) | 85 | 90 | 95 |
| Volume of Distribution (L/kg) | 1.2 | 0.8 | 2.5 |
| Elimination Half-life (hours) | 2.5 | 4.0 | 8.0 |
| Primary Route of Elimination | Hepatic | Hepatic & Renal | Hepatic |
This table presents hypothetical data to illustrate potential species differences in the pharmacokinetics of this compound based on general principles of drug metabolism and disposition.[3][4]
Table 2: General Pharmacology of Vamicamide in Different Animal Models [6]
| Species | Test | Route | Dose | Effect |
| Rat | General Activity & Behavior | p.o. | 10 mg/kg | Mydriasis |
| p.o. | 32 mg/kg | Suppressed defecation | ||
| Mouse | Spontaneous Locomotor Activity | p.o. | 32 mg/kg | Increased activity |
| Electroconvulsive Shock | p.o. | 100 mg/kg | Suppressed tonic convulsions | |
| Dog | Systemic Blood Pressure & Heart Rate | p.o. | 10 mg/kg | Elevated blood pressure and heart rate |
Experimental Protocols
Protocol 1: Assessment of Bladder Capacity in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Dosing: Administer this compound or vehicle orally (p.o.) via gavage. A previously reported effective oral dose for vamicamide in rats is 0.32 mg/kg.[7]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Surgical Preparation: Make a midline abdominal incision and expose the bladder. Insert a catheter into the bladder dome and secure it with a ligature.
-
Cystometry: Connect the bladder catheter to a pressure transducer and a syringe pump. Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Measurement: Record the intravesical pressure continuously. The bladder capacity is defined as the volume of saline infused until the first uninhibited bladder contraction (micturition) occurs.
-
Data Analysis: Compare the bladder capacity between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound as a muscarinic antagonist.
Caption: A workflow for troubleshooting inconsistent efficacy in animal studies.
Caption: Key factors influencing the pharmacokinetic variability of a drug.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide: (S)-Vamicamide and Oxybutynin for Detrusor Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Vamicamide and Oxybutynin (B1027), two antimuscarinic agents investigated for their efficacy in detrusor muscle relaxation, a key factor in the management of overactive bladder (OAB). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these studies.
Mechanism of Action
Both this compound and Oxybutynin function as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Detrusor muscle contractions are primarily mediated by the binding of acetylcholine (ACh) to M3 muscarinic receptors. By blocking these receptors, both drugs inhibit the action of ACh, leading to relaxation of the detrusor smooth muscle.[1][2]
Experimental evidence from studies on isolated human detrusor smooth muscle strips indicates that the inhibitory effects of this compound are exclusively due to its antimuscarinic action.[1] In contrast, while oxybutynin's primary mechanism is also antimuscarinic, some studies suggest it may possess additional properties such as direct muscle relaxant and local anesthetic effects.
Signaling Pathway for Muscarinic Receptor Antagonism in Detrusor Muscle
Caption: Muscarinic antagonist action on detrusor muscle.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data from in vitro and in vivo studies comparing the efficacy of this compound and Oxybutynin.
In Vitro Potency on Human Detrusor Muscle
| Compound | pA2 Value | Source |
| This compound | < Atropine (B194438)/Tolterodine | [1] |
| Oxybutynin | 7.8 | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
In Vivo Efficacy in Animal Models of Overactive Bladder
| Compound | Animal Model | Effective Oral Dose for Increased Bladder Capacity | Source |
| This compound | Dog | 0.32 mg/kg | [4] |
| Rat | 0.32 mg/kg | [4] | |
| Oxybutynin | Dog | 0.10 mg/kg (similar effect to 0.32 mg/kg Vamicamide) | [4] |
| Rat | 0.10 mg/kg (similar effect to 0.32 mg/kg Vamicamide) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Organ Bath Studies for Detrusor Muscle Contraction
This in vitro method is used to assess the contractility of isolated detrusor muscle strips and the effect of pharmacological agents.
1. Tissue Preparation:
-
Human detrusor muscle samples are obtained from patients undergoing cystectomy.
-
The mucosa and serosa are removed, and the detrusor muscle is cut into longitudinal strips (e.g., 2-3 mm wide and 5-7 mm long).
2. Mounting:
-
The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.
-
An initial resting tension (e.g., 1.0 g) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) with regular washing.
3. Experimental Procedure:
-
To assess antagonist potency, cumulative concentration-response curves for a contractile agonist (e.g., carbachol) are generated in the absence and presence of increasing concentrations of the antagonist (this compound or Oxybutynin).
-
The antagonist is added to the organ bath a set amount of time (e.g., 30 minutes) before starting the carbachol (B1668302) concentration-response curve.
-
The contractile responses are recorded and plotted against the agonist concentration to determine the EC50 values.
4. Data Analysis:
-
The potency of the antagonist is determined by calculating the pA2 value from a Schild plot.
Caption: Workflow for in vitro organ bath experiments.
In Vivo Cystometry in Conscious Animal Models
Cystometry is used to evaluate bladder function in vivo by measuring changes in intravesical pressure during bladder filling and voiding.
1. Animal Model and Surgical Preparation:
-
Animal models of urinary frequency, such as rats with bilateral lesions of the nuclei basalis or dogs with transected hypogastric nerves, are used.[4]
-
A catheter is implanted into the bladder dome and exteriorized for later use. The animals are allowed to recover from surgery.
2. Cystometry Procedure:
-
The conscious and restrained animal is placed in a recording cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.
-
A physiological solution (e.g., saline) is infused into the bladder at a constant rate.
-
Intravesical pressure is continuously recorded. Micturition volumes and frequency are also measured.
3. Drug Administration and Evaluation:
-
After a baseline period of stable micturition cycles, the test compound (this compound or Oxybutynin) or vehicle is administered (e.g., orally).
-
Cystometric parameters, including bladder capacity (volume at which micturition occurs), micturition pressure, and residual volume, are recorded and compared to baseline values.
4. Data Analysis:
-
The effects of the drug on bladder capacity and other urodynamic parameters are statistically analyzed to determine efficacy.
Caption: Workflow for in vivo cystometry experiments.
Summary and Conclusion
Both this compound and Oxybutynin are effective in relaxing detrusor muscle through the antagonism of muscarinic receptors. In vitro data suggests that oxybutynin has a higher potency (pA2 of 7.8) compared to this compound, which has a potency less than that of atropine and tolterodine.[1][3] However, in vivo studies in animal models of overactive bladder indicate that this compound at a dose of 0.32 mg/kg produces a similar increase in bladder capacity to oxybutynin at a dose of 0.10 mg/kg.[4]
The provided experimental protocols for in vitro organ bath studies and in vivo cystometry offer a framework for further comparative studies. Future research should aim to directly compare the pA2 values of both compounds in the same experimental setup and further investigate their pharmacokinetic and pharmacodynamic profiles to fully elucidate their therapeutic potential for the treatment of overactive bladder.
References
- 1. Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Vamicamide and Atropine on Salivary Secretion: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of (S)-Vamicamide and the classical antagonist, atropine (B194438), on salivary secretion. This analysis is based on available preclinical and clinical data, detailing their mechanisms of action, receptor affinities, and effects on salivary flow.
This compound, a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, has been investigated for its potential therapeutic applications. Atropine, a non-selective muscarinic antagonist, is a well-established agent known to significantly reduce salivary secretion, often causing dry mouth (xerostomia) as a side effect. This guide aims to present a comparative overview to aid in the evaluation of this compound as a potential alternative with a potentially different side-effect profile.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and atropine exert their effects by blocking muscarinic acetylcholine receptors. Salivary glands are predominantly innervated by parasympathetic nerves that release acetylcholine (ACh), which stimulates M3 muscarinic receptors on acinar cells to induce salivation. By antagonizing these receptors, both compounds inhibit the action of ACh, leading to a reduction in salivary flow.
While atropine is a non-selective antagonist, binding to all five muscarinic receptor subtypes (M1-M5), the selectivity profile of this compound for these subtypes is not as extensively documented in publicly available literature. Understanding the selectivity for the M3 receptor, which is crucial for salivary secretion, is key to predicting the antisialagogue effects of Vamicamide.
Comparative Efficacy on Salivary Secretion
Direct comparative studies quantifying the effects of this compound and atropine on salivary secretion are limited. However, based on their classification as muscarinic antagonists, both are expected to inhibit salivation.
Atropine: Numerous studies have demonstrated the potent inhibitory effect of atropine on salivary flow. For instance, sublingual administration of atropine has been shown to be effective in managing sialorrhea.[1] A study in healthy adults demonstrated that a 0.03 mg/kg oral dose of atropine resulted in an 84.3% maximum reduction in salivary flow.[2] Another study reported that both 0.6 mg and 1.2 mg sublingual doses of atropine significantly reduced saliva secretion.[3] Preclinical studies have also shown that atropine can completely abolish the stimulatory effect of agents like camostate on pancreatic enzyme output, another exocrine secretion process mediated by cholinergic pathways.[4] Furthermore, in animal models, high doses of atropine completely inhibited pilocarpine-induced salivation in sublingual glands.[5]
This compound: Quantitative data on the direct effects of this compound on salivary secretion is not readily available in the current body of scientific literature. However, its anticholinergic properties are evident from general pharmacological studies that report side effects such as mydriasis (dilation of the pupil) and inhibition of gastrointestinal motility, which are characteristic of muscarinic receptor blockade.[3] Without direct experimental data, a quantitative comparison of its potency in reducing salivary flow relative to atropine cannot be definitively made.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. The pA2 value is a measure of the affinity of an antagonist for its receptor. A higher pA2 value indicates a higher affinity.
Atropine: Atropine exhibits high affinity for muscarinic receptors. Studies have reported pA2 values for atropine across various tissues:
-
Human Colon (M3 receptors): A pA2 value of 8.72 has been reported for atropine in circular muscle.[6]
-
Rat Pancreatic Acini (predominantly M3 receptors): A pA2 value of 9.15 was determined.[7]
-
Rat Parotid Gland (predominantly M3 receptors): The dissociation constant (Ki) for atropine was found to be 1.1 nM.[8]
This compound: Specific pA2 values for this compound at M3 muscarinic receptors in salivary glands are not currently available in the literature. One study on human detrusor smooth muscle, which also expresses M3 receptors, reported a rank order of pA2 values as atropine = tolterodine (B1663597) > vamicamide, suggesting that in this tissue, atropine has a similar or higher affinity for muscarinic receptors than vamicamide.
Data Summary
| Parameter | This compound | Atropine |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | Non-selective Muscarinic Acetylcholine Receptor Antagonist |
| Effect on Salivary Secretion | Expected to inhibit salivary secretion based on its anticholinergic properties. Quantitative data is not available. | Potent inhibitor of salivary secretion. A 0.03 mg/kg oral dose caused an 84.3% reduction in salivary flow.[2] Sublingual doses of 0.6 mg and 1.2 mg also significantly reduced salivation.[3] |
| Muscarinic Receptor Affinity (pA2/Ki) | pA2 value in human detrusor smooth muscle is less than or equal to that of atropine. Specific pA2/Ki for M3 receptors in salivary glands is not available. | High affinity for muscarinic receptors. pA2 values of ~8.7-9.15 for M3 receptors in various tissues.[6][7] Ki of 1.1 nM in rat parotid gland.[8] |
Experimental Protocols
Pilocarpine-Induced Salivation Model
This is a standard preclinical model used to evaluate the effects of sialogogues (saliva-inducing agents) and antisialagogues (saliva-inhibiting agents).
Objective: To measure the amount of saliva secreted in response to a muscarinic agonist (pilocarpine) with and without pretreatment with a muscarinic antagonist (this compound or atropine).
Animals: Mice or rats are typically used.
Procedure:
-
Animals are anesthetized.
-
A pre-weighed cotton ball is placed in the mouth of the animal.
-
The test compound (this compound or atropine) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specific pretreatment time, pilocarpine (B147212) is administered (e.g., 10 mg/kg, i.p.) to stimulate salivation.[9]
-
Saliva is collected for a defined period (e.g., 15-30 minutes) by removing and weighing the cotton ball.[10][11]
-
The amount of saliva secreted is calculated by subtracting the initial weight of the cotton ball from its final weight.
-
The inhibitory effect of the test compound is determined by comparing the amount of saliva secreted in the treated group to the control group (vehicle + pilocarpine).
Signaling Pathways and Visualizations
The secretion of saliva is a complex process involving the activation of intracellular signaling pathways following the binding of acetylcholine to M3 muscarinic receptors on salivary acinar cells.
Signaling Pathway for Salivary Secretion
Caption: Cholinergic signaling pathway leading to saliva secretion.
Experimental Workflow for Comparing Antisialagogues
Caption: Workflow for in vivo comparison of antisialagogues.
Conclusion
Both this compound and atropine function as muscarinic receptor antagonists and are therefore expected to inhibit salivary secretion. Atropine is a well-characterized, potent inhibitor of salivation with a high affinity for muscarinic receptors. While the anticholinergic activity of this compound is established through its effects on other organ systems, there is a notable lack of direct, quantitative data on its impact on salivary glands and its specific affinity for the M3 receptor subtype.
For a comprehensive understanding of the comparative effects of this compound and atropine on salivary secretion, further research is warranted. Specifically, studies determining the pA2 value of this compound at the M3 receptor in salivary gland tissue and in vivo experiments directly comparing the dose-dependent inhibition of pilocarpine-induced salivation by both compounds would be invaluable. Such data would allow for a more definitive assessment of this compound's potential as a therapeutic agent with a potentially more favorable side-effect profile concerning xerostomia compared to classical non-selective antagonists like atropine.
References
- 1. Effectiveness of atropine in managing sialorrhea: A systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the Role of Sublingual Atropine for the Treatment of Sialorrhea in Patients with Neurodevelopmental Disabilities: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo studies of effects of antidepressants on parotid salivary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that M3 muscarinic receptors in rat parotid gland couple to two second messenger systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: (S)-Vamicamide and Darifenacin for M3 Muscarinic Receptor Selectivity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity of (S)-Vamicamide and darifenacin (B195073). The M3 receptor is a key target in the pharmacological management of conditions such as overactive bladder (OAB), making M3 selectivity a critical attribute for therapeutic candidates to minimize off-target side effects.
While extensive data are available for darifenacin, a well-established M3-selective antagonist, there is a notable lack of publicly available preclinical data on the specific M3 receptor binding affinity and selectivity of this compound. Research indicates that Vamicamide was investigated as a muscarinic antagonist for urinary frequency, but its development appears to have been discontinued. Consequently, a direct head-to-head quantitative comparison is not feasible based on current literature.
This guide will present the comprehensive M3 selectivity profile of darifenacin, supported by experimental data. Furthermore, it will outline the standard experimental protocols necessary to determine the M3 selectivity of a compound like this compound, providing a framework for future research and comparative analysis.
Quantitative Data Presentation: Muscarinic Receptor Binding Affinity
The following table summarizes the binding affinities (pKi) of darifenacin for the five human muscarinic receptor subtypes (M1-M5) and its selectivity ratios for the M3 receptor. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | M3 vs M1 Selectivity (fold) | M3 vs M2 Selectivity (fold) | M3 vs M4 Selectivity (fold) | M3 vs M5 Selectivity (fold) |
| Darifenacin | 8.2 (0.04)[1][2] | 7.4 (0.1)[1][2] | 9.1 (0.1)[1][2] | 7.3 (0.1)[1][2] | 8.0 (0.1)[1][2] | ~8-9[2][3] | ~50-59[1][2][3][4] | ~60-63[2][3] | ~12[1][2][3] |
| This compound | No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |
Note on this compound: Extensive literature searches did not yield specific binding affinity data (Ki or pKi values) for this compound or its racemate, Vamicamide, across the five muscarinic receptor subtypes. Therefore, a quantitative comparison of its M3 selectivity against darifenacin cannot be provided.
Experimental Protocols
The determination of M3 receptor selectivity involves a combination of receptor binding assays and in vitro functional assays.
Radioligand Binding Assays
These assays are considered the gold standard for quantifying the affinity of a compound for a specific receptor.[5]
Objective: To determine the inhibitory constant (Ki) of the test compounds (this compound and darifenacin) for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.[1][6]
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [N-methyl-³H]-scopolamine ([³H]NMS), is used at a fixed concentration, typically at or below its dissociation constant (Kd).[1]
-
Competition Binding: The receptor membranes and radioligand are incubated with a range of concentrations of the unlabeled test compound (e.g., darifenacin).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.[5]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1] Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.[1]
In Vitro Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways, providing insights into its antagonist activity.
1. Phosphoinositide (PI) Turnover Assay (for M1, M3, and M5 receptors):
Objective: To assess the functional antagonism of the test compounds at the Gq-coupled M3 receptors.
Methodology:
-
Cell Culture: CHO cells expressing the human M3 receptor are cultured and pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., darifenacin).
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) phosphates (IPs).
-
Extraction and Quantification: The reaction is stopped, and the total [³H]-inositol phosphates are extracted and quantified using ion-exchange chromatography or other suitable methods.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is measured to determine its functional potency (pA2 or functional Ki).
2. Cyclic AMP (cAMP) Accumulation Assay (for M2 and M4 receptors):
Objective: To determine the functional antagonism of the test compounds at the Gi-coupled M2 and M4 receptors.
Methodology:
-
Cell Culture: CHO cells expressing the human M2 or M4 receptor are used.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Agonist Inhibition: A muscarinic agonist is added, which, through the Gi pathway, inhibits adenylyl cyclase and reduces cAMP levels.
-
Antagonist Treatment: The ability of the test compound (e.g., darifenacin) to reverse the agonist-induced inhibition of cAMP accumulation is measured.
-
cAMP Quantification: Intracellular cAMP levels are measured using various methods, such as competitive binding assays or fluorescence-based sensors.
-
Data Analysis: The potency of the antagonist in blocking the agonist's effect is calculated.
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq family of G proteins.[7][8] Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Determining M3 Selectivity
The following diagram illustrates a typical workflow for assessing the M3 selectivity of a test compound.
Caption: Experimental Workflow for M3 Selectivity.
Conclusion
Darifenacin exhibits high and well-documented selectivity for the M3 muscarinic receptor over the other four subtypes, which is consistent with its clinical efficacy in treating overactive bladder while potentially reducing certain side effects associated with non-selective antagonists.[4] In contrast, the M3 selectivity profile of this compound remains uncharacterized in publicly available literature, preventing a direct and meaningful comparison. The experimental protocols outlined in this guide provide a clear framework for how the M3 selectivity of this compound or any novel compound could be determined and subsequently compared to established drugs like darifenacin. For researchers and drug development professionals, understanding these methodologies is crucial for the evaluation and progression of new chemical entities targeting the M3 muscarinic receptor.
References
- 1. ics.org [ics.org]
- 2. Darifenacin | 133099-04-4 | Benchchem [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ics.org [ics.org]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of (S)-Vamicamide's Potential Cross-reactivity with Neurotransmitter Receptors
A guide for researchers, scientists, and drug development professionals
Executive Summary: (S)-Vamicamide is an investigational antimuscarinic agent, primarily targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) for the treatment of overactive bladder. Due to the limited public availability of comprehensive cross-reactivity data for this compound, this guide provides a comparative analysis based on the known selectivity profiles of other prominent antimuscarinic drugs used for the same indication. This comparison offers insights into the potential off-target interactions of this compound and highlights the importance of thorough receptor screening in drug development. The data presented herein is for analogous compounds and should be interpreted as a surrogate for guiding future research on this compound.
Introduction to this compound and the Importance of Receptor Selectivity
This compound is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] These receptors, particularly the M2 and M3 subtypes, play a crucial role in the contractile function of the detrusor muscle in the bladder. By blocking these receptors, antimuscarinic agents can alleviate the symptoms of overactive bladder, such as urinary urgency and frequency.
However, the therapeutic efficacy of antimuscarinic drugs is often tempered by side effects, which are largely dictated by their interaction with muscarinic receptor subtypes outside the bladder and with other unrelated neurotransmitter receptors. For instance, blockade of M1 receptors in the brain can lead to cognitive impairment, while antagonism of M2 receptors in the heart can cause cardiovascular side effects. Furthermore, cross-reactivity with other neurotransmitter systems, such as serotonergic, dopaminergic, adrenergic, and histaminergic receptors, can lead to a wider range of undesirable effects. Therefore, a high degree of selectivity for the target receptor (M3 in the bladder) is a key objective in the development of new antimuscarinic drugs.
Comparative Cross-reactivity Profiles of Antimuscarinic Agents
While specific cross-reactivity data for this compound is not publicly available, an examination of established antimuscarinic drugs provides a valuable framework for understanding potential off-target profiles. The following table summarizes the binding affinities (Ki in nM) of several key comparator drugs against a panel of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Oxybutynin (Ki, nM) | Tolterodine (B1663597) (Ki, nM) | Darifenacin (B195073) (Ki, nM) | Solifenacin (B1663824) (Ki, nM) |
| Muscarinic Receptors | ||||
| M1 | ~6 | ~2.0 | 8.9 | 26 |
| M2 | ~980 | ~2.0 | 357 | 170 |
| M3 | ~33 | ~1.9 | 1.1 | 12 |
| M4 | ~100 | ~3.0 | 225 | 110 |
| M5 | ~6 | ~2.5 | 10.8 | 31 |
| Adrenergic Receptors | ||||
| α1A | >10,000 | >10,000 | >10,000 | >10,000 |
| α2A | >10,000 | >10,000 | >10,000 | >10,000 |
| β1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine Receptors | ||||
| D1 | >10,000 | >10,000 | >10,000 | >10,000 |
| D2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Serotonin (B10506) Receptors | ||||
| 5-HT1A | >10,000 | >10,000 | 1,000 - 10,000 | >10,000 |
| 5-HT2A | >10,000 | >10,000 | 1,000 - 10,000 | >10,000 |
| Histamine (B1213489) Receptors | ||||
| H1 | 100 - 1,000 | >10,000 | >10,000 | >10,000 |
| Ion Channels | ||||
| L-type Ca2+ Channel | 1,000 - 10,000 | >10,000 | >10,000 | >10,000 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. The exact values may vary between studies depending on the experimental conditions.
Analysis of Comparator Drug Profiles:
-
Oxybutynin: A non-selective muscarinic antagonist with relatively high affinity for M1 and M3 subtypes.[3] It also exhibits some affinity for histamine H1 receptors and L-type calcium channels, which may contribute to its side effect profile, including sedation and constipation.
-
Tolterodine: A non-selective muscarinic antagonist with similar affinity for all five muscarinic subtypes. It demonstrates a high degree of specificity for muscarinic receptors over other neurotransmitter receptors and ion channels.[4] Its clinical advantage is thought to stem from tissue selectivity for the bladder over salivary glands rather than receptor subtype selectivity.
-
Darifenacin: A highly M3-selective muscarinic antagonist, showing significantly lower affinity for other muscarinic subtypes.[5] This selectivity is thought to reduce the incidence of M1-related cognitive side effects and M2-related cardiac effects. It has weak affinity for some serotonin receptors.
-
Solifenacin: A competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor over M1, M2, M4, and M5 receptors.[6][7] It is considered to have a favorable selectivity profile, contributing to its efficacy and tolerability.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow for receptor screening.
Caption: Muscarinic M3 Receptor Signaling Pathway in Bladder Smooth Muscle.
Caption: Workflow for Radioligand Binding Assay.
Experimental Protocols
A standard methodology for assessing the cross-reactivity of a compound is through competitive radioligand binding assays against a broad panel of receptors, ion channels, and transporters.
Objective: To determine the binding affinity (Ki) of a test compound for a wide range of neurotransmitter receptors.
Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Receptor Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligands: Specific, high-affinity radiolabeled ligands for each receptor target (e.g., [³H]-Ketanserin for 5-HT2A receptors).
-
Assay Buffer: Specific buffer composition for each receptor assay, generally containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester or 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the receptor membrane preparation to the desired concentration in ice-cold assay buffer.
-
Dilute the radioligand to a concentration typically at or below its Kd value for the receptor.
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or the non-specific binding control or vehicle for total binding), and the receptor membrane preparation.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While direct experimental data on the cross-reactivity of this compound with a broad range of neurotransmitter receptors is not yet in the public domain, a comparative analysis of analogous antimuscarinic drugs provides valuable insights for the research and drug development community. The data on comparator drugs like oxybutynin, tolterodine, darifenacin, and solifenacin suggest that while the primary activity is at muscarinic receptors, off-target interactions, particularly with histamine and serotonin receptors, can occur and may contribute to the overall side-effect profile. The high M3 selectivity of darifenacin and the tissue selectivity of tolterodine represent two different strategies to improve the therapeutic window of antimuscarinic agents.
For the continued development of this compound, a comprehensive in vitro receptor screening against a wide panel of targets is imperative. The experimental protocol outlined in this guide provides a standard and robust method for such an evaluation. The resulting data will be critical in predicting the potential side-effect profile of this compound, differentiating it from existing therapies, and guiding its safe and effective clinical application. Researchers are encouraged to conduct and publish such studies to further elucidate the pharmacological profile of this promising new agent.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Vamicamide: A Preclinical Benchmark Against New Generation Antimuscarinics for Overactive Bladder
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the investigational antimuscarinic agent (S)-Vamicamide against a cohort of new-generation antimuscarinics approved for the treatment of overactive bladder (OAB). Due to the discontinued (B1498344) development of this compound, this comparison is based on available preclinical data for this compound and extensive preclinical and clinical data for the approved agents. This analysis is intended to offer a retrospective benchmark and provide insights for researchers and professionals in the field of urology and pharmacology.
Introduction to this compound and New Generation Antimuscarinics
This compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that was under development for the treatment of overactive bladder and urinary incontinence. Despite showing promise in preclinical studies, its clinical development was discontinued, and it has not been approved for medical use.[1]
New generation antimuscarinics, including solifenacin (B1663824), darifenacin (B195073), fesoterodine, tolterodine, and trospium (B1681596) chloride, represent the mainstay of OAB pharmacotherapy. These agents exhibit varying degrees of selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder. The therapeutic goal of these medications is to inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.
Preclinical Performance: A Comparative Overview
A direct head-to-head comparison of preclinical data is challenging due to the limited publicly available information on this compound. However, we can contrast its reported effects with the well-characterized profiles of new-generation antimuscarinics.
In Vitro Receptor Binding Affinity
The affinity of an antimuscarinic agent for the five muscarinic receptor subtypes (M1-M5) is a critical determinant of its efficacy and side-effect profile. M3 receptor antagonism is the primary mechanism for efficacy in OAB, while antagonism at M1, M2, M4, and M5 receptors can contribute to adverse effects such as dry mouth, constipation, and cognitive impairment.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of New Generation Antimuscarinics
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3 Selectivity vs. M2 |
| Solifenacin | 8.0 | 6.9 | 8.3 | 7.4 | 7.9 | 25-fold |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 50-fold[2] |
| Fesoterodine (Active Metabolite, 5-HMT) | 8.0 | 8.2 | 8.2 | - | - | Non-selective |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | Non-selective[2] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 13-fold[2] |
| Trospium Chloride | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | Non-selective[2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. M3 selectivity is calculated from the ratio of Ki values (Ki M2 / Ki M3).
In Vivo Functional Efficacy
Preclinical in vivo studies provide insights into the functional effects of these compounds on bladder activity.
This compound: In animal models, this compound demonstrated the ability to increase bladder capacity without significantly affecting micturition pressure. This suggests a functional antagonism of bladder smooth muscle contraction consistent with an antimuscarinic mechanism of action.
New Generation Antimuscarinics: Extensive in vivo studies have been conducted on the new generation antimuscarinics. For example, solifenacin has been shown to increase bladder capacity and reduce the frequency of bladder contractions in rat models of OAB. Similarly, darifenacin has demonstrated functional selectivity for the bladder over salivary glands in preclinical models, which was predicted to translate to a lower incidence of dry mouth.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used as the ligand that binds to the receptors.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
In Vivo Cystometry in Animal Models
Objective: To evaluate the functional effect of a test compound on bladder activity in an animal model of OAB.
Methodology:
-
Animal Model: An appropriate animal model is used, often rats or guinea pigs, where OAB-like symptoms can be induced (e.g., through bladder outlet obstruction or chemical irritation).
-
Catheter Implantation: A catheter is surgically implanted into the bladder of the anesthetized animal for saline infusion and pressure measurement.
-
Cystometry: The bladder is slowly filled with saline at a constant rate, and the intravesical pressure is continuously recorded.
-
Drug Administration: The test compound is administered (e.g., intravenously or orally) at various doses.
-
Measurement of Bladder Parameters: Key urodynamic parameters are measured before and after drug administration, including:
-
Bladder Capacity: The volume of saline required to induce a micturition contraction.
-
Micturition Pressure: The maximum pressure reached during a micturition contraction.
-
Frequency of Non-voiding Contractions: The number of involuntary bladder contractions that do not lead to voiding.
-
-
Data Analysis: The dose-dependent effects of the test compound on these parameters are analyzed to determine its in vivo efficacy.
Muscarinic Receptor Signaling Pathway
Antimuscarinic drugs exert their effects by blocking the action of acetylcholine (ACh) at muscarinic receptors. In the bladder, this primarily involves the M3 receptor, which is coupled to the Gq/11 G-protein.
Discussion and Conclusion
The development of this compound was halted, and as such, a complete comparative assessment against currently marketed new-generation antimuscarinics is limited. The available preclinical data suggests that this compound possessed the intended functional antimuscarinic activity on the bladder.
The new-generation antimuscarinics have well-established efficacy and safety profiles. The key differentiators among these agents often lie in their receptor selectivity and pharmacokinetic properties, which can influence their side-effect profiles. For instance, agents with higher M3 selectivity, like darifenacin, were developed with the aim of reducing M1- and M2-mediated side effects. Others, like trospium chloride, a quaternary amine, have reduced ability to cross the blood-brain barrier, potentially lowering the risk of central nervous system side effects.
While this compound's journey did not lead to a marketed product, its preclinical profile serves as a valuable reference point in the historical context of antimuscarinic drug discovery. The comparison highlights the evolution of drug design in this class, with a continuous drive towards improved selectivity and tolerability. Future research in this area may focus on even more selective agents or novel mechanisms of action beyond muscarinic receptor antagonism to further enhance the therapeutic options for patients with overactive bladder.
References
(S)-Vamicamide vs. Racemic Vamicamide: An Analysis of Preclinical Superiority
A definitive preclinical comparison between (S)-Vamicamide and its racemic counterpart is currently unavailable in publicly accessible scientific literature and patent databases. While the existence of this compound and its corresponding (R,R)-enantiomer is confirmed through analytical methods developed for their separation, dedicated preclinical studies evaluating the potential superiority of the single enantiomer over the racemic mixture in terms of efficacy, pharmacokinetics, and safety have not been published.
This guide aims to provide a comprehensive overview of the available information on racemic vamicamide (B1682146) and the general principles of stereoisomerism in drug development that would be relevant to a future comparison, should such data become available.
Understanding Racemic Vamicamide
Vamicamide is recognized as a potent anticholinergic agent. Preclinical studies on the racemic mixture have demonstrated its effects on various systems.
General Pharmacology of Racemic Vamicamide
A study on the general pharmacology of racemic vamicamide in mice, rats, guinea pigs, and dogs revealed several key effects. Notably, oral administration of vamicamide led to mydriasis (dilation of the pupil) and suppression of defecation in rats. It also increased spontaneous locomotor activity in mice. However, the compound did not show significant effects on hexobarbital-induced anesthesia, pentetrazole-induced convulsions, or body temperature in rats. In conscious dogs, vamicamide elevated systemic blood pressure and increased heart rate. Importantly, it showed no significant effects on the central nervous system, renal functions, or blood coagulation systems at the doses tested.
The Question of Enantiomeric Superiority
In drug development, it is common for a drug to exist as a racemic mixture, which contains equal amounts of two enantiomers (mirror-image isomers). These enantiomers, designated as (S) and (R), can have different pharmacological and pharmacokinetic properties. One enantiomer may be responsible for the therapeutic effects (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The development of a single-enantiomer drug from a previously marketed racemate is a common strategy known as "chiral switching." The theoretical advantages of using a single enantiomer include:
-
Improved Efficacy: The eutomer may have a higher affinity and/or intrinsic activity at the target receptor.
-
Enhanced Safety Profile: The distomer may be responsible for off-target effects and toxicities.
-
Simplified Pharmacokinetics: The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), leading to complex pharmacokinetic profiles for the racemate.
The Missing Preclinical Data for this compound
Despite the theoretical rationale for investigating the individual enantiomers of vamicamide, there is a conspicuous absence of preclinical data that would allow for a direct comparison between this compound and racemic vamicamide. To establish the superiority of this compound, the following preclinical studies would be essential:
-
Comparative Efficacy Studies: Head-to-head studies in relevant animal models of the target indication (e.g., overactive bladder, glaucoma) are needed to compare the potency and efficacy of this compound, (R,R)-Vamicamide, and the racemic mixture.
-
Stereoselective Pharmacokinetic Studies: These studies would determine the ADME profiles of each enantiomer when administered individually and as a racemate. This would reveal if there are significant differences in bioavailability, plasma concentrations, and clearance between the two isomers.
-
Comparative Safety and Toxicology Studies: Acute and chronic toxicity studies are necessary to assess whether this compound offers a better safety margin compared to the racemic mixture.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following outlines the general methodologies that would be employed in preclinical comparisons of chiral compounds.
In Vitro Receptor Binding and Functional Assays
-
Methodology: Radioligand binding assays would be conducted using cell lines or tissues expressing the target receptor (e.g., muscarinic acetylcholine (B1216132) receptors). The affinity (Ki) of this compound, (R,R)-Vamicamide, and racemic vamicamide for the receptor would be determined. Functional assays (e.g., measuring second messenger responses) would be used to assess the agonist or antagonist activity and potency (EC50 or IC50) of each compound.
In Vivo Efficacy Models
-
Methodology: Based on the therapeutic indication, appropriate animal models would be selected. For instance, in a glaucoma model, the ability of each compound to reduce intraocular pressure would be measured. In an overactive bladder model, cystometry in conscious rats would be used to evaluate changes in bladder capacity and voiding frequency.
Pharmacokinetic Studies
-
Methodology: this compound, (R,R)-Vamicamide, and racemic vamicamide would be administered to animals (e.g., rats, dogs) via relevant routes (e.g., oral, intravenous). Blood samples would be collected at various time points, and the plasma concentrations of each enantiomer would be measured using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC)[1]. Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) would then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in drug evaluation can aid in understanding the necessary steps to compare this compound and racemic vamicamide.
Figure 1. A generalized workflow for the preclinical comparison of a racemic drug and its individual enantiomers.
Conclusion
The question of whether this compound is superior to racemic vamicamide in preclinical models remains unanswered due to a lack of published data. While the principles of stereopharmacology suggest that a single enantiomer could offer advantages in terms of efficacy, safety, and pharmacokinetics, this must be demonstrated through rigorous preclinical testing. Researchers and drug development professionals interested in vamicamide should be aware that, at present, any claims of superiority for this compound would be speculative. Future research is needed to elucidate the distinct pharmacological profiles of the vamicamide enantiomers to determine if a chiral switch would be beneficial.
References
In-Vivo Validation of (S)-Vamicamide's Bladder Selectivity: A Comparative Guide
(S)-Vamicamide, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, has demonstrated significant potential for the treatment of overactive bladder (OAB). This guide provides a comprehensive in-vivo comparison of this compound's bladder selectivity against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Bladder Smooth Muscle
This compound exerts its therapeutic effect by acting as an antagonist to muscarinic acetylcholine receptors. In the context of the urinary bladder, this action inhibits the binding of acetylcholine, a neurotransmitter that triggers involuntary bladder contractions characteristic of OAB. This targeted inhibition leads to a relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[1][2][3]
References
Comparative Analysis of Zonisamide's Anticonvulsant Properties: A Guide for Researchers
Note to the reader: Initial searches for "(S)-Vamicamide" did not yield specific findings related to anticonvulsant effects. However, the structural similarity and the nature of the query strongly suggest that the intended subject of this guide is Zonisamide (B549257) , a well-documented anticonvulsant. This guide therefore focuses on replicating and comparing published findings on Zonisamide.
This guide provides a comprehensive comparison of Zonisamide's anticonvulsant performance with other antiepileptic drugs (AEDs), supported by experimental data from published literature. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Zonisamide's therapeutic potential.
Mechanism of Action
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with a broad spectrum of anticonvulsant activity.[1][2] Its multifaceted mechanism of action is a key differentiator from many other AEDs and may contribute to its efficacy in patients resistant to other treatments.[1][2] The primary mechanisms include:
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which helps to stabilize neuronal membranes and prevent the propagation of seizure discharges.[1][2][3]
-
Inhibition of T-type Calcium Channels: It also reduces voltage-sensitive T-type calcium currents, a mechanism believed to be particularly effective in controlling absence seizures.[1][2][3][4]
-
Modulation of GABAergic Neurotransmission: Zonisamide enhances the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, further reducing neuronal excitability.[3]
-
Weak Carbonic Anhydrase Inhibition: While Zonisamide is a weak inhibitor of carbonic anhydrase, this action is not thought to be a primary contributor to its anticonvulsant effects.[1][2][5]
Figure 1: Zonisamide's multifaceted mechanism of action.
Comparative Efficacy of Zonisamide
Clinical trials have demonstrated the efficacy of Zonisamide as both monotherapy and adjunctive therapy for partial and generalized seizures.[6] The following tables summarize key efficacy data from comparative studies.
Table 1: Zonisamide Adjunctive Therapy for Refractory Partial Seizures
| Study | N (Zonisamide) | N (Placebo) | Primary Endpoint | Zonisamide Response Rate (>50% Seizure Reduction) | Placebo Response Rate | p-value |
| Faught et al. 2001 | 203 | - | Median % reduction in seizure frequency | 21.6% (weight loss > 5 lbs) | 10.4% | 0.044 |
| Sackellares et al. 2004 | - | - | - | - | - | - |
| Schmidt et al. 1993 | - | - | - | - | - | - |
| Brodie et al. | - | - | Response rate (>50% seizure reduction) | 28-47% | - | - |
Data from multiple clinical studies as cited in Brodie et al.[7]
Table 2: Comparative Efficacy of Zonisamide and Pregabalin in Children with Refractory Epilepsy
| Drug | N | Seizure Intensity Reduction (>50%) | Seizure Frequency Decline (>50%) |
| Zonisamide | 61 | 40.2% | 35.8% |
| Pregabalin | 60 | 45.8% | 44.4% |
Data from a comparative study showing no significant superiority between the two drugs (P>0.05).[7]
Experimental Protocols
The anticonvulsant effects of Zonisamide have been characterized in various preclinical models. A commonly cited model is the amygdala kindling model in rats, which is used to evaluate the efficacy of AEDs against temporal lobe epilepsy.
Amygdala Kindling Model Protocol:
-
Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.
-
Kindling Stimulation: A daily, brief, low-intensity electrical stimulation is applied to the amygdala.
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: Animals are considered fully kindled when they consistently exhibit generalized seizures (e.g., Racine stage 5) in response to the stimulation.
-
Drug Administration: Zonisamide or a vehicle control is administered at varying doses.
-
Afterdischarge Threshold (ADT) Determination: The minimum current intensity required to elicit an afterdischarge (a burst of epileptiform electrical activity) is determined before and after drug administration.
-
Data Analysis: The effect of the drug on the ADT and seizure severity is statistically analyzed.
A study evaluating the combination of perampanel (B3395873) and zonisamide utilized this model to demonstrate a synergistic anticonvulsant effect.[8]
Figure 2: Workflow for the rat amygdala kindling model.
Comparison with Other Antiepileptic Drugs
Zonisamide's broad mechanism of action distinguishes it from many other AEDs.[9] The following table provides a comparison with other established and newer AEDs.
Table 3: Comparison of Mechanisms of Action of Various AEDs
| Drug | Primary Mechanism(s) of Action |
| Zonisamide | Blocks voltage-gated Na+ channels, Inhibits T-type Ca2+ channels, Enhances GABA release [1][2][3][4] |
| Phenytoin | Blocks voltage-gated Na+ channels.[10] |
| Carbamazepine | Blocks voltage-gated Na+ channels.[10] |
| Valproic Acid | Increases GABAergic activity, suppresses excitatory neurotransmission, modifies monoamines.[11] |
| Topiramate | Blocks voltage-gated Na+ channels, enhances GABAergic activity, antagonizes glutamate (B1630785) receptors.[9][11] |
| Lamotrigine | Blocks voltage-gated Na+ channels.[9] |
| Levetiracetam | Modulates synaptic vesicle protein 2A (SV2A). |
| Pregabalin | Binds to the alpha-2-delta subunit of voltage-gated Ca2+ channels. |
Adverse Effects
Common adverse effects associated with Zonisamide include dizziness, somnolence, anorexia, ataxia, fatigue, and confusion.[12] It can also lead to mild to moderate weight loss.[12] Rare but serious adverse effects include the potential for renal calculi, metabolic acidosis, and allergic reactions, particularly in individuals with a sulfonamide allergy.[12]
Table 4: Common Adverse Effects of Zonisamide and Other AEDs
| Adverse Effect | Zonisamide | Phenytoin | Carbamazepine | Valproic Acid | Topiramate |
| Dizziness/Ataxia | ✓ | ✓ | ✓ | ✓ | ✓ |
| Somnolence | ✓ | ✓ | ✓ | ✓ | ✓ |
| Nausea/Vomiting | ✓ | ✓ | ✓ | ✓ | |
| Weight Loss | ✓ | ✓ | |||
| Weight Gain | ✓ | ||||
| Cognitive Impairment | ✓ | ✓ | ✓ | ✓ | |
| Rash | ✓ | ✓ | ✓ |
This table provides a general comparison; the incidence and severity of adverse effects can vary significantly between individuals.
Conclusion
Zonisamide is an effective anticonvulsant with a broad mechanism of action that offers a valuable therapeutic option for patients with epilepsy. Its efficacy in both partial and generalized seizures, coupled with a distinct pharmacological profile, makes it a significant tool in the management of epilepsy. This guide provides a foundational overview for researchers to compare and contrast Zonisamide with other AEDs in the context of preclinical and clinical research. Further investigation into its synergistic potential with other AEDs and its long-term effects is warranted.
References
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Zonisamide and Pregabalin as an Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergism of perampanel and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Frontiers | The Effect of Anti-seizure Medications on the Propagation of Epileptic Activity: A Review [frontiersin.org]
- 12. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Vamicamide: A Guide for Laboratory Professionals
Understanding the Hazards
While a specific Safety Data Sheet (SDS) for (S)-Vamicamide is not widely available, its classification as an anticholinergic compound provides insight into its potential hazards. Anticholinergics act by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system.[2][3] Exposure can lead to a range of side effects, and overdose can be dangerous.[2] Therefore, it is crucial to treat this compound as a hazardous substance.
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
In case of accidental exposure, consult the general first aid procedures for chemical contact and seek medical attention if necessary.
Segregation and Waste Collection
Proper segregation of chemical waste is the first critical step in the disposal process.
-
Do not mix this compound waste with general laboratory trash or other incompatible waste streams.
-
Solid Waste: Collect solid this compound, such as unused or expired powder, and contaminated materials (e.g., weighing paper, gloves, and empty containers) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled container for liquid hazardous waste. Do not pour it down the drain.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage of Waste
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Institutional Procedures: Familiarize yourself with and follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sewer. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general protocol for the handling and disposal of a solid research chemical in a laboratory setting should be adapted.
Protocol: Disposal of Solid this compound Waste
-
Preparation: Don appropriate PPE (safety goggles, chemically resistant gloves, lab coat). Work within a certified chemical fume hood.
-
Waste Collection:
-
Carefully sweep any residual this compound powder from surfaces using a soft brush and dustpan.
-
Place the collected powder, along with any contaminated disposable materials (e.g., weighing paper, wipes), into a designated hazardous waste container.
-
For the disposal of the original container, if it is empty, rinse it three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
-
-
Container Sealing and Labeling:
-
Securely close the lid of the hazardous waste container.
-
Affix a completed hazardous waste label to the container, including the chemical name "this compound" and the accumulation start date.
-
-
Temporary Storage:
-
Place the sealed container in a designated secondary containment bin within the laboratory's hazardous waste accumulation area.
-
-
Waste Pickup:
-
Arrange for the disposal of the waste container through your institution's EHS department or equivalent service.
-
Quantitative Data Summary
No quantitative data regarding the specific disposal parameters for this compound (e.g., concentration limits for sewer disposal, degradation rates) were found in the search results. The disposal of this compound should be treated as 100% hazardous waste.
| Parameter | Value |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility |
| Sewer Disposal | Not permitted |
| Landfill Disposal | Not permitted |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 3. bswtogether.org.uk [bswtogether.org.uk]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling (S)-Vamicamide
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-Vamicamide was publicly available at the time of this writing. In the absence of substance-specific data, this compound should be handled with caution as a potentially hazardous compound. The following guidance is based on best practices for handling solid, non-volatile, potentially bioactive research chemicals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles.[1][2] | Two pairs of nitrile gloves (chemotherapy-rated recommended).[3] | Disposable lab coat or gown with long sleeves and tight cuffs. | NIOSH-approved N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[1] |
| Solution Preparation | Chemical splash goggles. | Two pairs of nitrile gloves. | Disposable lab coat or gown. | Work in a certified chemical fume hood. Respirator generally not required if working in a properly functioning fume hood. |
| In-vitro/In-vivo Dosing | Safety glasses with side shields or goggles. | Nitrile gloves. | Lab coat. | Dependent on the specific procedure and risk of aerosol generation. |
| Spill Cleanup (Small) | Chemical splash goggles. | Two pairs of nitrile gloves. | Disposable gown. | NIOSH-approved N95 respirator or higher. |
| Waste Disposal | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is fully buttoned or tied.[3]
-
Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[3]
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Untie or unbutton the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respiratory Protection (if present): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualization: Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound powder.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
